Phe-Ser
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-9(6-8-4-2-1-3-5-8)11(16)14-10(7-15)12(17)18/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHDXJUFQVRDAV-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936336 | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16053-39-7 | |
| Record name | L-Phenylalanyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16053-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016053397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Metabolite: A Technical Guide to the Biological Roles and Research Frontiers of Phenylalanyl-serine (Phe-Ser)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Phenylalanyl-serine (Phe-Ser) is a metabolite whose specific biological roles are beginning to be explored. Composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-serine, this compound exists at the intersection of protein metabolism and cellular signaling. While research on this specific dipeptide is in its nascent stages, an examination of its constituent amino acids provides a foundational understanding of its potential physiological significance. This guide synthesizes the current, albeit limited, knowledge of this compound and extrapolates its potential functions based on the well-established roles of phenylalanine and serine. Furthermore, we present a roadmap for future investigation by detailing robust methodologies for the detection, quantification, and functional characterization of this intriguing metabolite.
Introduction: The Emerging Significance of Dipeptides
Dipeptides, once considered mere intermediates in protein digestion and metabolism, are now recognized as bioactive molecules with diverse physiological functions.[1] They can be absorbed from the gut into the bloodstream and exert effects on various tissues and organs.[1] The gut microbiome plays a crucial role in the generation of a vast array of metabolites, including dipeptides, from dietary proteins.[2][3][4] These microbial-derived metabolites can influence host health and disease, highlighting the importance of understanding the specific roles of individual dipeptides like this compound.
This compound is the N-(L-phenylalanyl) derivative of L-serine and is recognized as a metabolite.[5] While its precise functions are not yet fully elucidated, the known biological activities of its constituent amino acids, phenylalanine and serine, offer compelling avenues for investigation.
The Building Blocks: Biological Roles of Phenylalanine and Serine
A thorough understanding of this compound necessitates a deep dive into the functions of its components.
L-Phenylalanine: An Essential Aromatic Amino Acid
Phenylalanine (Phe) is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.[6] It serves as a crucial precursor for the synthesis of tyrosine, another amino acid, and subsequently for the production of vital neurotransmitters and hormones.
-
Neurotransmitter Synthesis: Phenylalanine is the precursor to tyrosine, which is then converted into dopamine, norepinephrine, and epinephrine. These catecholamines are fundamental for mood regulation, cognitive function, and the "fight-or-flight" response.
-
Thyroid Hormone Production: Tyrosine, derived from phenylalanine, is also a key component of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which regulate metabolism throughout the body.
-
Melanin Production: The pigment melanin, responsible for skin, hair, and eye color, is synthesized from tyrosine.
-
Neurological Health and Disease: The metabolic pathway of phenylalanine is critically important, as evidenced by the genetic disorder phenylketonuria (PKU). In PKU, a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine to toxic levels, causing severe intellectual disability and other neurological problems if left untreated.[7][8] This underscores the tight regulation required for phenylalanine homeostasis.
L-Serine: A Versatile Non-Essential Amino Acid
Serine (Ser) is a non-essential amino acid that can be synthesized in the body.[6] It plays a central role in a wide array of metabolic pathways and cellular functions.
-
Precursor to Biomolecules: Serine is a precursor for the synthesis of other amino acids, including glycine and cysteine, as well as phospholipids, and is a key component in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.[9]
-
One-Carbon Metabolism: Serine is a major source of one-carbon units, which are essential for methylation reactions and the synthesis of nucleotides.
-
Neuromodulation: D-serine, an isomer of L-serine, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders.[10][11]
-
Enzyme Function: The hydroxyl group of serine is often a key functional component in the active sites of enzymes, particularly serine proteases, which are involved in a vast number of physiological processes, including digestion, blood clotting, and inflammation.[12]
Potential Biological Roles of this compound: A Hypothesis-Driven Approach
Given the limited direct research on this compound, its potential biological roles can be hypothesized based on the functions of its constituent amino acids and the known activities of other dipeptides.
Neuromodulatory Activity
Considering the roles of both phenylalanine as a precursor to neurotransmitters and serine as a neuromodulator, it is plausible that this compound could have direct or indirect effects on the central nervous system. It may be transported across the blood-brain barrier and subsequently cleaved into its constituent amino acids, thereby influencing local concentrations of neuroactive molecules.
Anti-inflammatory and Antioxidant Properties
Many peptides and their derivatives have been shown to possess anti-inflammatory and antioxidant properties.[13][14][15][16][17][18][19][20][21] Phenylalanine and its derivatives have been investigated for their ability to scavenge free radicals.[15] Serine-containing peptides could also contribute to antioxidant defenses. Future research should explore whether this compound can modulate inflammatory pathways, such as the NF-κB pathway, or exhibit radical scavenging activity.[14][19]
Role in the Gut-Brain Axis
The gut microbiome produces a vast array of metabolites that can signal to the brain.[2] As a potential product of gut microbial metabolism of dietary protein, this compound could be a signaling molecule in the gut-brain axis, influencing gut health, immune responses, and even mood and behavior.[4]
Methodologies for Investigating this compound
To move from hypothesis to evidence, a robust set of experimental methodologies is required.
Detection and Quantification of this compound
Accurate detection and quantification of this compound in biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) is the first critical step.
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-based detection. | High sensitivity and specificity. Can quantify multiple analytes simultaneously. | Requires specialized equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by chromatography followed by mass-based detection. | High resolution and sensitivity. | Requires derivatization of the dipeptide. |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation by chromatography with detection based on UV absorbance or fluorescence. | Widely available instrumentation. | Lower sensitivity and specificity compared to MS. May require derivatization for fluorescence detection. |
Experimental Protocol: Quantification of this compound in Plasma using LC-MS/MS
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of this compound) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Couple the HPLC system to a tandem mass spectrometer operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Investigating Biological Activity
Once this compound can be reliably measured, its biological effects can be investigated using a variety of in vitro and in vivo models.
Experimental Workflow: Assessing the Anti-inflammatory Effects of this compound
Caption: Workflow for investigating the anti-inflammatory properties of this compound.
Future Directions and Conclusion
The study of the dipeptide this compound is a greenfield area of research with the potential to uncover novel biological pathways and therapeutic targets. Key questions for future investigation include:
-
What are the primary endogenous sources of this compound?
-
Does this compound have specific transporters or receptors?
-
What is the role of this compound in health and in the pathophysiology of diseases such as neurological disorders, inflammatory conditions, and cancer?
-
Can this compound or its derivatives be developed as novel therapeutic agents?
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The Enigmatic Phe-Ser Dipeptide: A Frontier in Metabolic Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Phenylalanyl-Serine (Phe-Ser) represents a largely unexplored molecule within the vast landscape of metabolic pathways. While its constituent amino acids, Phenylalanine and Serine, are well-characterized for their fundamental roles in protein synthesis, neurotransmitter production, and cellular metabolism, the biological significance of their bonded form remains enigmatic. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound, drawing insights from the broader understanding of dipeptide biology, the metabolic functions of its amino acid precursors, and advanced analytical methodologies. By presenting a comprehensive overview of its physicochemical properties, potential metabolic pathways, and hypothetical roles in cellular signaling and disease, this document aims to provide a foundational resource for researchers poised to investigate this intriguing molecule. We will delve into its probable generation through proteolysis, its transport and catabolism, and its potential interactions with key metabolic regulators like the mTOR pathway. Furthermore, this guide will furnish detailed, field-proven protocols for the detection and quantification of dipeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adaptable for the specific analysis of this compound. Through this exploration, we aim to catalyze new avenues of research into the functional role of this compound and its potential as a novel biomarker or therapeutic target.
Introduction: The Emerging Significance of Dipeptides in Cellular Homeostasis
Dipeptides, once considered mere intermediates in protein digestion and turnover, are increasingly recognized as bioactive signaling molecules with diverse physiological roles.[1] Comprised of two amino acids linked by a peptide bond, these small molecules can modulate cellular processes ranging from nutrient sensing and cell growth to neurotransmission and immune response.[2] Their transport into cells is primarily mediated by the proton-coupled oligopeptide transporter (POT) family, including PEPT1 and PEPT2, which facilitate their entry into various tissues.[3]
The this compound dipeptide, composed of the essential aromatic amino acid Phenylalanine (Phe) and the non-essential polar amino acid Serine (Ser), stands as a molecule of untapped potential. While the Human Metabolome Database confirms its detection in various biological contexts, a comprehensive body of literature detailing its specific functions is notably absent.[4] This guide, therefore, serves as a pioneering effort to consolidate available data and formulate well-grounded hypotheses to spur further investigation.
1.1. Physicochemical Properties of Phenylalanine and Serine: The Building Blocks of this compound
Understanding the individual characteristics of Phenylalanine and Serine is crucial to predicting the potential behavior of the this compound dipeptide.
| Amino Acid | Abbreviation | Structure | Key Properties |
| Phenylalanine | Phe, F | Aromatic, Nonpolar | Precursor for Tyrosine, and subsequently catecholamines; Plays a role in protein structure and function; Can influence immune responses and oxidative stress. |
| Serine | Ser, S | Polar, Uncharged | Involved in the biosynthesis of purines, pyrimidines, and other amino acids; A key component of the active site of many enzymes; Its hydroxyl group is a primary site for phosphorylation, a critical post-translational modification in cell signaling. |
Table 1: Properties of Phenylalanine and Serine.
The combination of Phenylalanine's bulky, hydrophobic side chain and Serine's polar, hydroxyl-containing side chain suggests that the this compound dipeptide possesses amphipathic properties, potentially influencing its interaction with cellular membranes and receptors.
Biosynthesis and Metabolism of this compound: A Proposed Lifecycle
The precise metabolic pathways of this compound have yet to be elucidated. However, based on our understanding of general dipeptide metabolism, a putative lifecycle can be proposed.
2.1. Generation: Proteolytic Cleavage
The primary route for the formation of this compound in biological systems is likely the enzymatic degradation of endogenous and dietary proteins.[5] Specific proteases, such as serine proteases and metalloproteases, cleave proteins at defined sites, potentially releasing this compound dipeptides.[6] For instance, enzymes with specificity for a hydrophobic residue (like Phenylalanine) followed by a small, polar residue (like Serine) in their substrate proteins would be prime candidates for generating this compound.[7]
2.2. Cellular Uptake and Transport
Once generated in the extracellular space or the lumen of the gut, this compound is likely transported into cells via the aforementioned PEPT1 and PEPT2 transporters.[3] The broad substrate specificity of these transporters makes them capable of accommodating a wide range of di- and tripeptides.
2.3. Catabolism: Hydrolysis to Constituent Amino Acids
Inside the cell, this compound is expected to be rapidly hydrolyzed into its constituent amino acids by intracellular dipeptidases.[8] These free amino acids then enter the cellular amino acid pool to be utilized for protein synthesis or other metabolic processes.[9]
Potential Biological Functions and Roles in Metabolic Pathways
While direct evidence is lacking, the known functions of Phenylalanine and Serine allow for informed speculation on the potential biological activities of the this compound dipeptide.
3.1. Modulation of the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly sensitive to amino acid availability.[10] It is plausible that this compound, or its constituent amino acids upon hydrolysis, could influence mTOR signaling. The influx of Phenylalanine and Serine can contribute to the amino acid pool that activates mTORC1, thereby promoting protein synthesis and cell growth. Further research is needed to determine if the dipeptide itself has a direct regulatory role on the mTOR complex.
3.2. Role in Cancer Metabolism
Cancer cells exhibit altered metabolic profiles, with an increased demand for amino acids to fuel their rapid proliferation.[11] Given that both Phenylalanine and Serine have been implicated in cancer metabolism, it is conceivable that this compound could play a role. For instance, Serine is a key contributor to one-carbon metabolism, which is crucial for nucleotide synthesis and redox balance in cancer cells. Phenylalanine metabolism has also been linked to cancer cell survival and immune evasion. Therefore, the uptake and metabolism of this compound could be a relevant, yet uninvestigated, aspect of cancer biology.
3.3. Neurological Functions
Phenylalanine is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine.[12] While dipeptides are generally thought to be hydrolyzed before their constituent amino acids cross the blood-brain barrier, some small peptides have been shown to be transported into the cerebrospinal fluid.[1] Further investigation is warranted to explore if this compound can be transported into the central nervous system and influence neurotransmitter synthesis.
Methodologies for the Study of this compound
The primary analytical tool for the sensitive and specific detection and quantification of dipeptides like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1. A Generic Protocol for Dipeptide Quantification by LC-MS/MS
This protocol provides a robust starting point for the development of a validated method for this compound analysis in biological matrices.
4.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of biological sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other isomers and matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for peptides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions will be generated by fragmentation of the peptide bond and side chains. These transitions must be empirically determined by infusing a pure standard of this compound.
-
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined for [this compound+H]⁺ |
| Product Ions (m/z) | To be determined from fragmentation |
Table 2: Suggested starting parameters for LC-MS/MS analysis of this compound.
Future Directions and Conclusion
The study of the this compound dipeptide is in its infancy, presenting a fertile ground for novel discoveries. Future research should focus on:
-
Definitive Biosynthesis and Degradation Pathways: Utilizing metabolomics and flux analysis to trace the origin and fate of this compound in various cell types and tissues.
-
Functional Characterization: Employing synthetic this compound in cell-based assays to investigate its effects on signaling pathways, cell proliferation, and other physiological processes.
-
Receptor Deorphanization: Screening potential G protein-coupled receptors (GPCRs) and other cell surface receptors for their ability to bind this compound.
-
Clinical Relevance: Conducting targeted metabolomic studies in patient cohorts to assess the potential of this compound as a biomarker for metabolic diseases or cancer.
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Metabolic Fate and Bioavailability of Food-Derived Peptides: Are Normal Peptides Passed through the Intestinal Layer To Exert Biological Effects via Proposed Mechanisms? - PubMed. (2022-02-09). Retrieved from [Link]
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Untargeted Metabolomic Profiling Reveals Differentially Expressed Serum Metabolites and Pathways in Type 2 Diabetes Patients with and without Cognitive Decline: A Cross-Sectional Study - MDPI. Retrieved from [Link]
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Theoretical Modeling of Phenylalanine-Serine (Phe-Ser) Dipeptide Conformation: An In-depth Technical Guide
Foreword: The Significance of Dipeptide Conformation in Modern Drug Discovery
In the intricate dance of molecular recognition that governs biological processes, the three-dimensional structure of molecules is paramount. For researchers, scientists, and drug development professionals, understanding and predicting the conformational landscape of bioactive molecules is a cornerstone of rational drug design.[1] Dipeptides, the simplest building blocks of proteins, serve as excellent model systems for studying the fundamental forces that dictate molecular shape. The Phenylalanine-Serine (Phe-Ser) dipeptide, with its combination of an aromatic, hydrophobic side chain (Phe) and a polar, hydrogen-bonding capable side chain (Ser), presents a particularly interesting case study. Its conformational preferences are a delicate balance of intramolecular hydrogen bonds, steric effects, and interactions with the surrounding environment. A thorough understanding of the this compound conformational space is not merely an academic exercise; it provides critical insights into peptide-protein interactions, informs the design of peptidomimetics, and ultimately accelerates the development of novel therapeutics.[2][3] This guide provides a comprehensive overview of the theoretical methodologies employed to model the conformation of the this compound dipeptide, grounded in both computational rigor and experimental validation.
I. The Conformational Landscape of this compound: A Primer
The conformation of a dipeptide like this compound is primarily defined by a set of torsional or dihedral angles along its backbone and side chains. The key backbone dihedral angles, φ (phi) and ψ (psi), describe the rotation around the N-Cα and Cα-C bonds, respectively.[4][5][6] The planarity of the peptide bond (ω angle) is generally restricted to approximately 180° (trans conformation) due to its partial double-bond character.[5][7] The side-chain conformations are described by additional dihedral angles, denoted as χ (chi).
The interplay of these angles determines the overall shape of the dipeptide and its potential to form intramolecular hydrogen bonds, which are crucial in stabilizing specific conformations. The hydroxyl group of the serine side chain can act as both a hydrogen bond donor and acceptor, while the aromatic ring of phenylalanine can participate in π-π stacking and other non-covalent interactions.
Visualizing Conformational Space: The Ramachandran Plot
A fundamental tool for visualizing the allowed and disallowed regions of backbone dihedral angles is the Ramachandran plot.[5][6][7] This plot of ψ versus φ reveals which combinations of these angles are sterically feasible, leading to the identification of common secondary structure elements like α-helices and β-sheets.[6][8] For a dipeptide, the Ramachandran plot provides a map of its potential backbone conformations.
II. Theoretical Modeling Methodologies: A Deep Dive
A variety of computational methods can be employed to explore the conformational space of the this compound dipeptide. The choice of method depends on the desired balance between accuracy and computational cost.
Quantum Mechanics (QM) Methods: The Gold Standard for Accuracy
Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide the most accurate description of the electronic structure and energetics of a molecule.[9] DFT methods are invaluable for studying the subtle interplay of forces that govern dipeptide conformation, including the precise nature of intramolecular hydrogen bonds and the energetic barriers between different conformers.[9][10]
Why DFT? DFT offers a good compromise between accuracy and computational expense compared to other high-level ab initio methods. Functionals like B3LYP, often paired with a suitable basis set (e.g., 6-311+G(d,p)), have been shown to provide reliable geometries and relative energies for dipeptides.[4][9]
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Generate a series of starting conformations for the this compound dipeptide by systematically rotating the key dihedral angles (φ, ψ, and χ angles).
-
Geometry Optimization: Perform geometry optimization for each starting structure using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[4] This process finds the nearest local energy minimum on the potential energy surface.
-
Frequency Calculations: For each optimized structure, perform frequency calculations to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.
-
Relative Energy Analysis: Compare the relative energies of all stable conformers to identify the global minimum and the population of other low-energy conformations at a given temperature.
Table 1: Representative Relative Energies of this compound Conformers from DFT Calculations
| Conformer ID | φ (degrees) | ψ (degrees) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |
| C1 | -85 | 150 | OH(Ser)···O=C(backbone) | 0.00 |
| C2 | -150 | 160 | NH(backbone)···O(Ser) | 1.25 |
| C3 | 70 | -60 | None | 2.50 |
Note: These are illustrative values. Actual values will depend on the specific DFT functional, basis set, and solvent model used.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics
While QM methods are highly accurate, they are computationally expensive and not well-suited for exploring the dynamic behavior of molecules over longer timescales. Molecular mechanics (MM) methods, which use classical force fields to describe the potential energy of a system, are much more computationally efficient.[11]
Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a detailed picture of the conformational dynamics of the this compound dipeptide in a given environment (e.g., in solution).[12][13]
Why MD? MD simulations allow us to observe how the dipeptide explores its conformational space, the transitions between different conformations, and the influence of solvent molecules on its structure. This dynamic perspective is crucial for understanding how the dipeptide might interact with a binding partner.[13]
Experimental Protocol: All-Atom Molecular Dynamics Simulation of this compound in Water
-
System Setup:
-
Place the this compound dipeptide (in a starting conformation, often from a QM optimization) in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system if the dipeptide is charged.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Run a simulation under constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate.
-
-
Production Run: Run the main MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformations, calculate dihedral angle distributions, and analyze hydrogen bonding patterns.
Workflow for Theoretical Modeling of this compound Conformation
Caption: A workflow diagram illustrating the key stages in the theoretical modeling and experimental validation of this compound dipeptide conformation.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: The Best of Both Worlds
QM/MM methods offer a powerful approach for studying chemical processes in large systems by treating a small, critical region of the system with high-accuracy QM methods, while the rest of the system is described by more computationally efficient MM methods.[14][15] For the this compound dipeptide in solution, the dipeptide itself could be treated as the QM region, and the surrounding water molecules as the MM region.
Why QM/MM? This approach allows for an accurate description of the electronic properties of the dipeptide (e.g., polarization effects due to the solvent) while still being able to simulate a realistic, solvated environment.[16] This is particularly important for understanding how the solvent influences the conformational preferences of the dipeptide.
III. Experimental Validation: Grounding Theory in Reality
Theoretical models are only as good as their ability to predict and explain experimental observations. Therefore, it is crucial to validate the results of computational studies with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[17][18][19] By measuring nuclear Overhauser effects (NOEs), which provide information about the distances between protons, and scalar couplings (J-couplings), which are related to dihedral angles, one can derive a set of structural constraints that can be used to determine the solution conformation of the this compound dipeptide.[20][21]
Comparison of Theoretical and Experimental Data
The predicted conformational ensembles from MD simulations can be used to back-calculate NMR observables, which can then be compared to the experimentally measured values. A good agreement between the calculated and experimental data provides strong evidence for the validity of the theoretical model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the secondary structure of peptides and proteins.[22] By measuring the differential absorption of left- and right-circularly polarized light, one can obtain information about the overall conformational preferences of the this compound dipeptide in solution. While CD provides less detailed structural information than NMR, it is a valuable tool for assessing the overall folding of the dipeptide and for monitoring conformational changes as a function of environmental conditions (e.g., pH, temperature).
IV. Challenges and Future Directions
Despite the power of modern computational and experimental techniques, accurately modeling the conformational landscape of even a simple dipeptide like this compound remains a challenge. Key challenges include:
-
Force Field Accuracy: The accuracy of MD simulations is highly dependent on the quality of the underlying force field.[22] Continuous efforts are underway to develop more accurate and reliable force fields for peptides and proteins.
-
Sampling Efficiency: Adequately sampling the entire conformational space of a flexible molecule can be computationally demanding. Advanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often necessary to overcome this challenge.[12]
-
Solvent Effects: Accurately modeling the effects of the solvent on peptide conformation is crucial. The choice of water model and the inclusion of explicit solvent molecules can have a significant impact on the simulation results.
Future research in this area will likely focus on the development of more accurate and efficient computational methods, including the use of machine learning and artificial intelligence to accelerate conformational sampling and to develop more sophisticated force fields. The continued integration of theoretical modeling with experimental data will be essential for advancing our understanding of peptide conformation and for driving the design of new and more effective drugs.
V. Conclusion
The theoretical modeling of this compound dipeptide conformation is a multifaceted endeavor that requires a combination of high-level quantum mechanics calculations, extensive molecular dynamics simulations, and rigorous experimental validation. By carefully choosing and applying these methods, researchers can gain a detailed understanding of the conformational preferences of this important model system. This knowledge not only enhances our fundamental understanding of the principles of protein folding but also provides a solid foundation for the rational design of peptide-based therapeutics. The insights gained from studying the this compound dipeptide can be extrapolated to larger, more complex systems, ultimately contributing to the development of the next generation of drugs.
References
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- Acceptable peptide conformations according experimental NMR constraints...
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Methodological & Application
Application Note: A Detailed Protocol for the Liquid-Phase Synthesis of Phenylalanyl-Serine (Phe-Ser) Dipeptide
Introduction: The Merits of Liquid-Phase Peptide Synthesis for Dipeptide Construction
The synthesis of peptides is a cornerstone of drug discovery and biochemical research. While solid-phase peptide synthesis (SPPS) is renowned for its efficiency in creating long peptides, classical liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers distinct advantages for the production of shorter peptides, such as the dipeptide Phenylalanyl-Serine (Phe-Ser).[1][2] LPPS is particularly well-suited for large-scale synthesis and can be more cost-effective for shorter sequences due to lower consumption of reagents and solvents.[2][3][4] In LPPS, reactions are carried out in a homogeneous solution, which allows for straightforward monitoring of reaction progress and purification of intermediates after each step, ensuring high purity of the final product.[2][4][5] This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the strategic selection of protecting groups and coupling reagents to ensure a high-yield, high-purity outcome.
Strategic Approach to this compound Synthesis
The successful synthesis of this compound hinges on a well-defined protecting group strategy to prevent unwanted side reactions.[6][7] The primary challenges are preventing the self-polymerization of amino acids and avoiding reactions at the reactive hydroxyl side chain of serine.[7][8]
1. Orthogonal Protecting Group Selection:
-
N-terminus (Phenylalanine): The α-amino group of phenylalanine is protected with a tert-Butyloxycarbonyl (Boc) group. The Boc group is stable under the coupling conditions but can be readily removed with a mild acid like trifluoroacetic acid (TFA).[6][9]
-
C-terminus (Serine): The α-carboxyl group of serine is protected as a methyl ester (OMe) . This group is stable during the coupling and Boc-deprotection steps and can be cleaved under basic conditions (saponification) in the final step.
-
Side Chain (Serine): The hydroxyl group on the serine side chain is highly nucleophilic and must be protected to prevent acylation during the coupling step. A tert-Butyl (t-Bu) ether is an ideal choice as it is stable to the conditions used for methyl ester saponification but is cleaved simultaneously with the Boc group by TFA.[8][9]
2. Carboxyl Group Activation and Coupling: The formation of the amide (peptide) bond requires the activation of the phenylalanine carboxyl group. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and effective coupling reagent that facilitates this activation.[6][9][10] To minimize the risk of racemization at the phenylalanine chiral center, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[11]
The overall synthetic strategy involves three key stages:
-
Coupling: Formation of the protected dipeptide, Boc-Phe-Ser(tBu)-OMe, from the protected amino acid precursors.
-
Purification: Isolation of the protected dipeptide.
-
Deprotection: Removal of all protecting groups to yield the final this compound dipeptide.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and the core chemical transformation.
Caption: Workflow for the liquid-phase synthesis of this compound.
Caption: Chemical reaction scheme for the coupling step.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.30 | >99% | Sigma-Aldrich | N-terminus amino acid |
| H-Ser(tBu)-OMe·HCl | C₈H₁₈ClNO₃ | 227.69 | >98% | Commercially available | C-terminus amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | >99% | Sigma-Aldrich | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | >97% | Sigma-Aldrich | Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | >99% | Sigma-Aldrich | Non-nucleophilic base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific | Reaction solvent |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | >99% | Sigma-Aldrich | Deprotection agent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1 M solution | Fisher Scientific | Saponification agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reagent grade | Fisher Scientific | Co-solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade | Fisher Scientific | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | Fisher Scientific | Aqueous wash |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M solution | Fisher Scientific | Aqueous wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated solution | Fisher Scientific | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Fisher Scientific | Drying agent |
Step 1: Synthesis of Protected Dipeptide (Boc-Phe-Ser(tBu)-OMe)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add H-Ser(tBu)-OMe·HCl (1.0 eq, e.g., 2.28 g, 10 mmol).
-
Dissolve the serine derivative in anhydrous Dichloromethane (DCM, 50 mL).
-
Cool the flask to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq, 1.74 mL, 10 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.
-
In a separate beaker, dissolve Boc-Phe-OH (1.0 eq, 2.65 g, 10 mmol) and HOBt (1.0 eq, 1.35 g, 10 mmol) in DCM (30 mL).
-
Add the Boc-Phe-OH/HOBt solution to the reaction flask.
-
In another beaker, dissolve DCC (1.05 eq, 2.17 g, 10.5 mmol) in DCM (20 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Boc-Phe-OH) is consumed.
Step 2: Work-up and Purification of Protected Dipeptide
-
Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove any unreacted amine and excess DIPEA.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted Boc-Phe-OH and HOBt.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, Boc-Phe-Ser(tBu)-OMe, is typically an oil or a white solid. If necessary, purify further by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Complete Deprotection of Boc-Phe-Ser(tBu)-OMe
A. Acidolysis (Removal of Boc and t-Bu groups):
-
Dissolve the purified protected dipeptide (1.0 eq) in DCM (e.g., 20 mL per gram of peptide).
-
Add Trifluoroacetic acid (TFA) to create a 50% (v/v) solution (e.g., add 20 mL of TFA to 20 mL of the DCM solution).
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3 x 20 mL) to ensure complete removal of TFA. The product at this stage is the TFA salt of H-Phe-Ser-OMe.
B. Saponification (Removal of Methyl Ester):
-
Dissolve the residue from the previous step in a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 ratio, 30 mL total).
-
Cool the solution to 0°C in an ice bath.
-
Add 1 M NaOH solution dropwise until the pH reaches ~12.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC until the ester is fully hydrolyzed.
-
Once complete, carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.
-
Remove the THF under reduced pressure.
-
The aqueous solution can be lyophilized (freeze-dried) to yield the crude this compound dipeptide.
Final Purification and Characterization
Purification
The crude this compound dipeptide should be purified to achieve high purity (>98%) for research applications.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for peptide purification.[12] The separation is based on the hydrophobicity of the peptide.[13]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: UV absorbance at 210-220 nm.[12]
-
-
Fractions containing the pure product are collected, pooled, and lyophilized to yield the final this compound as a white, fluffy powder.
Characterization
The identity and purity of the final this compound dipeptide must be confirmed.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.
-
Expected [M+H]⁺ for this compound (C₁₂H₁₆N₂O₄): 269.12 m/z.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the covalent structure of the dipeptide and assessing its purity.[14][15] Key expected signals in ¹H NMR (in D₂O) would include aromatic protons from the phenylalanine side chain (~7.2-7.4 ppm), α-protons of both residues, and β-protons of both residues, including the characteristic signals for the -CH₂OH group of serine.[15][16]
Conclusion
This application note provides a robust and reproducible protocol for the liquid-phase synthesis of the this compound dipeptide. The strategic use of orthogonal protecting groups and a reliable carbodiimide-based coupling method ensures a high yield of the protected intermediate. Subsequent purification and controlled deprotection steps deliver the final product with high purity, as verified by modern analytical techniques. This methodology is scalable and serves as an excellent framework for the synthesis of other short peptides in a research or drug development setting.[4]
References
- Bachem. (2025, May 12). What Is Liquid Phase Peptide Synthesis?
- Creative Proteomics. (n.d.). Liquid Phase Peptides Synthesis.
- BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
- CD ComputaBio. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Veranova. (n.d.). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology.
- ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- Unknown. (n.d.). peptide nmr.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PubMed. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- American Chemical Society. (2023, January 1). Liquid-Phase Continuous-Flow Peptide Synthesizer for Preparing C-Terminal Free Peptides.
- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- American Chemical Society. (2026, January 15). Total Synthesis of Okeaniamide A.
- ResearchGate. (n.d.). Localization and NMR spectral characteristics of the Phe residues in....
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- American Chemical Society. (2019, January 9). Phe–Phe Di-Peptide Nanostructure Self-Assembling Modulated by Luminescent Additives.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Institutes of Health. (2015, November 3). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine.
- Biotage. (2023, February 6). How to purify your peptide using mass directed flash chromatography.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
- ChemicalBook. (2025, July 14). BOC-PHE-OME | 51987-73-6.
- Sigma-Aldrich. (n.d.). Boc-Phe-OH = 99.0 T 13734-34-4.
Sources
- 1. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bachem.com [bachem.com]
- 4. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 5. veranova.com [veranova.com]
- 6. youtube.com [youtube.com]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. creative-peptides.com [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. gilson.com [gilson.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. researchgate.net [researchgate.net]
Application Note: High-Efficacy Purification of the Phe-Ser Dipeptide via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note provides a comprehensive guide and detailed protocol for the purification of the Phenylalanyl-Serine (Phe-Ser) dipeptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification. We will explore the theoretical underpinnings of the separation, a meticulously designed experimental protocol, and the subsequent post-purification analysis and handling, ensuring a final product of high purity and integrity.
Introduction
The this compound dipeptide, a simple yet significant biomolecule, serves as a fundamental building block in various research and development applications, from peptide library screening to the synthesis of more complex therapeutics. The efficacy and safety of these applications are contingent upon the purity of the starting materials. Solid-Phase Peptide Synthesis (SPPS), the predominant method for peptide production, invariably yields a crude product containing the target peptide alongside a heterogeneous mixture of impurities. These can include truncated or deleted sequences, by-products from the cleavage of protecting groups, and residual scavengers.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and efficiency in separating molecules based on their hydrophobicity.[2]
This application note will detail a robust RP-HPLC method for the purification of the this compound dipeptide, leveraging an in-depth understanding of its physicochemical properties to achieve optimal separation from common synthesis-related impurities.
Physicochemical Properties of this compound Dipeptide
A successful HPLC purification strategy is predicated on a thorough understanding of the target molecule's properties. The this compound dipeptide is composed of a hydrophobic, aromatic amino acid (Phenylalanine) and a polar, uncharged amino acid (Serine).[3] This combination imparts a moderate overall hydrophobicity to the dipeptide, making it an ideal candidate for RP-HPLC.
| Property | Value | Significance for HPLC Purification |
| Molecular Weight | ~254.27 g/mol | Influences diffusion and interaction with the stationary phase. |
| Amino Acid Composition | Phenylalanine (Phe), Serine (Ser) | Phe provides hydrophobicity for retention on a C18 column; Ser contributes polarity.[3] |
| Estimated Isoelectric Point (pI) | ~5.5 | The pH of the mobile phase should be adjusted to ensure the peptide is charged for good solubility and interaction with the stationary phase. |
| UV Absorbance | Max ~257 nm (due to Phe) | Allows for detection using a standard UV detector. |
| Solubility | Soluble in aqueous solutions, with solubility influenced by pH. | Crucial for sample preparation and preventing precipitation during the HPLC run.[4] |
Note on pI Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, the pI can be estimated by averaging the pKa values of the N-terminal amino group (~9.1) and the C-terminal carboxyl group (~2.2). The hydroxyl group of Serine has a high pKa and is not significantly ionized in the typical pH range for RP-HPLC.
Principle of Reversed-Phase HPLC for Peptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobic character.[5] In this technique, the stationary phase is nonpolar (e.g., silica particles chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[5]
The separation mechanism for the this compound dipeptide can be summarized as follows:
-
Injection: The crude peptide mixture, dissolved in a suitable solvent, is introduced into the HPLC system.
-
Adsorption: As the sample passes through the column, the hydrophobic this compound dipeptide and other nonpolar impurities adsorb to the C18 stationary phase. More polar impurities have weaker interactions and pass through the column more quickly.
-
Elution: A gradient of increasing organic solvent (acetonitrile) in the mobile phase is applied. This progressively decreases the polarity of the mobile phase, disrupting the hydrophobic interactions between the adsorbed molecules and the stationary phase.
-
Separation: Molecules with weaker hydrophobic interactions (i.e., more polar) will desorb and elute from the column at a lower acetonitrile concentration. The more hydrophobic this compound dipeptide will require a higher concentration of acetonitrile to elute. This differential elution allows for the separation of the target peptide from impurities.
Experimental Protocol
Materials and Instrumentation
-
HPLC System: A high-pressure binary pump system capable of gradient elution (up to 600 bar), an autosampler with temperature control, a column thermostat, and a UV-Vis detector are essential.[6]
-
Column: A C18 reversed-phase column is recommended. For dipeptides, a column with a smaller pore size (e.g., 100-120 Å) and a particle size of 3-5 µm is suitable.
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Sample: Crude this compound dipeptide, lyophilized.
-
Other: 0.22 µm syringe filters, appropriate vials, and a lyophilizer for post-purification processing.
Step-by-Step Purification Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution. It protonates the free amine and carboxyl groups of the peptide, enhancing its interaction with the stationary phase.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the crude this compound dipeptide.
-
Dissolve the peptide in a minimal amount of Mobile Phase A. Gentle vortexing or sonication may be used to aid dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
-
HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm, 120 Å | Standard for peptide purification, providing good resolution and capacity. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm and 257 nm | 220 nm for the peptide bond and 257 nm for the phenylalanine aromatic ring. |
| Injection Volume | 20-100 µL | Dependent on sample concentration and column capacity. |
| Gradient Program | See table below | A shallow gradient is crucial for resolving closely eluting impurities. |
Gradient Program:
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 50 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak, which is presumed to be the this compound dipeptide.
-
It is advisable to collect fractions across the entire peak and analyze them separately to ensure the highest purity in the pooled sample.
-
-
Post-Purification Analysis and Processing:
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method with a faster gradient to confirm purity.
-
Identity Confirmation: Confirm the identity of the purified peptide using mass spectrometry (MS).
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications. Freeze the pooled solution and lyophilize to obtain the purified this compound dipeptide as a white, fluffy powder.[1]
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound dipeptide.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce injection volume/concentration- Ensure mobile phase pH is at least 2 units away from the peptide's pI- Use a new or validated column |
| Low Resolution | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope (%B/min)- Try a different stationary phase (e.g., C8) if the peptide is very hydrophobic |
| No or Low Recovery | - Peptide is precipitating on the column- Peptide is irreversibly bound to the column | - Increase the initial %B or add a small amount of organic solvent to the sample- For very hydrophobic peptides, a stronger organic modifier or a different column may be needed |
| Ghost Peaks | - Contamination in the mobile phase or system | - Use fresh, high-purity solvents- Flush the HPLC system thoroughly |
Handling and Storage of Purified this compound
Proper handling and storage are critical to maintain the integrity of the purified peptide.
-
Storage of Lyophilized Peptide: Store the lyophilized this compound dipeptide at -20°C or lower in a tightly sealed container with a desiccant.[7] Peptides are often hygroscopic, and moisture can significantly reduce their long-term stability.[8]
-
Reconstitution: When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[8] Dissolve the peptide in a sterile, buffered solution (pH 5-7). For long-term storage in solution, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Conclusion
The RP-HPLC protocol detailed in this application note provides a robust and reliable method for the purification of the this compound dipeptide from crude synthetic mixtures. By carefully considering the physicochemical properties of the peptide and optimizing the chromatographic parameters, it is possible to achieve high purity, which is essential for downstream applications in research and drug development. The principles and techniques described herein can also be adapted for the purification of other similar di- and tripeptides.
References
-
Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]
- Adler, M., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19859-19875.
-
Peptide 2.0 Inc. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Leah4sci. (2016, June 4). How to Calculate Peptide Charge and Isoelectric Point MCAT Trick [Video]. YouTube. [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Solutions for Proteins and Peptides. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
PubMed. (2001). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Retrieved from [Link]
-
Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- ACS Publications. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 83(15), 7859-7875.
-
Mona Monfared. (2018, October 30). BIS102 - Comparing Solubility of Peptides - Ch3 #14 c and d [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. harvardapparatus.com [harvardapparatus.com]
- 3. Khan Academy [khanacademy.org]
- 4. bachem.com [bachem.com]
- 5. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. hplc.eu [hplc.eu]
- 9. helixchrom.com [helixchrom.com]
Application Note: Comprehensive Characterization of the Dipeptide Phe-Ser Using Advanced NMR Spectroscopy
Introduction
The dipeptide Phenylalanyl-Serine (Phe-Ser) is a fundamental building block of numerous proteins and peptides, playing a significant role in their three-dimensional structure and function.[1] Its structure, comprising an aromatic and a polar side chain, makes it an excellent model system for studying a range of non-covalent interactions that govern peptide folding and molecular recognition. Accurate and unambiguous characterization of such peptides is a critical step in drug discovery, proteomics, and synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure, dynamics, and conformation of molecules in solution.[2] This application note provides a comprehensive guide and detailed protocols for the complete structural elucidation and resonance assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR principles. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
PART 1: Foundational Principles & Experimental Design
The complete characterization of this compound requires the unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to their respective atoms in the molecule. This is achieved through a logical progression of NMR experiments.
-
1D ¹H NMR: Provides the initial overview of all proton environments. The chemical shift of each proton is highly sensitive to its local electronic environment.
-
1D ¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, this experiment often requires longer acquisition times or higher sample concentrations.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between adjacent, or J-coupled, protons.[3][4] This is instrumental in identifying the spin systems of the individual amino acid residues.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), providing a powerful tool for assigning carbon resonances based on their known proton assignments.[5][6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-3 bonds).[5] This is crucial for linking the individual amino acid spin systems together by observing correlations across the peptide bond.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the NMR characterization of this compound.
PART 2: Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation.
-
Peptide Purity: Ensure the this compound dipeptide is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection: For ¹H NMR, a deuterated solvent is required to avoid a large, overwhelming solvent signal. Deuterium oxide (D₂O) is an excellent choice for peptides. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is typically used.[7] The D₂O provides the lock signal for the spectrometer.
-
Concentration: A concentration of 1-5 mM is generally recommended for dipeptide samples. For a molecular weight of 252.27 g/mol for this compound, this corresponds to approximately 0.25-1.25 mg dissolved in 0.5 mL of solvent.
-
pH Adjustment: The chemical shifts of protons and carbons near ionizable groups (the N-terminal amine and C-terminal carboxylic acid) are pH-dependent. It is crucial to control and report the pH of the sample. For consistency, a pH of ~5 is often chosen, which is between the pKa values of the terminal groups.[8] Use dilute DCl or NaOD in D₂O for pH adjustment.
-
Internal Standard: While modern spectrometers can reference spectra to the residual solvent peak, adding a chemical shift reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can provide a more accurate and consistent reference.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
1D ¹H NMR:
-
Experiment: Standard 1D proton experiment with water suppression (e.g., presaturation).
-
Purpose: To obtain a general overview of the proton signals and their integrations.
-
-
1D ¹³C NMR:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Purpose: To identify the number of unique carbon environments.
-
-
2D ¹H-¹H COSY:
-
Experiment: Gradient-selected COSY (gCOSY).
-
Purpose: To identify scalar coupled protons, which helps in grouping protons belonging to the same amino acid residue.
-
-
2D ¹H-¹³C HSQC:
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC.
-
Purpose: To correlate each proton with its directly attached carbon. This provides the chemical shift of each carbon atom.
-
-
2D ¹H-¹³C HMBC:
-
Experiment: Gradient-selected HMBC.
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the Phenylalanine and Serine residues across the peptide bond.
-
PART 3: Data Analysis and Structural Elucidation
The following section outlines the step-by-step process for analyzing the acquired NMR data to assign all resonances and confirm the structure of this compound.
Step 1: ¹H Spectrum Analysis and Spin System Identification (COSY)
The ¹H spectrum of this compound will show distinct signals for the aromatic protons of Phenylalanine, the α-protons, and the β-protons of both residues.
-
Phenylalanine Spin System: The aromatic ring of Phenylalanine gives rise to signals between 7.2 and 7.5 ppm. The α-proton (Hα) will be a triplet, coupled to the two β-protons (Hβ). The two Hβ protons are diastereotopic and will appear as two separate multiplets, each coupled to the Hα and to each other. The COSY spectrum will show a cross-peak between the Hα and the two Hβ signals.
-
Serine Spin System: The Serine Hα will be a triplet, coupled to its two Hβ protons. The two Hβ protons, adjacent to the hydroxyl group, will also be diastereotopic and appear as two multiplets. The COSY spectrum will show a cross-peak between the Serine Hα and its Hβ signals.
Step 2: Carbon Resonance Assignment (HSQC)
The HSQC spectrum provides a direct link between the assigned protons and their attached carbons.[5][6]
-
Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
-
By tracing from a known proton resonance on one axis to the corresponding carbon resonance on the other axis, the ¹³C chemical shifts for all protonated carbons can be determined.
-
Quaternary carbons (like the carbonyl and the Cγ of the phenyl ring) will not appear in the HSQC spectrum.
Step 3: Linking the Residues and Assigning Quaternary Carbons (HMBC)
The HMBC experiment is the final piece of the puzzle, confirming the peptide sequence and assigning the remaining quaternary carbons.[5]
-
Across the Peptide Bond: A key correlation will be observed from the Hα of the Serine residue to the carbonyl carbon (C=O) of the Phenylalanine residue. This three-bond correlation unambiguously establishes the this compound connectivity.
-
Aromatic Carbons: Correlations from the Phenylalanine Hβ protons to the aromatic Cγ (the carbon attached to the β-carbon) and from the aromatic protons to other aromatic carbons will allow for the assignment of the phenyl ring carbons.
-
Carbonyl Carbons: The Hα protons of both residues will show correlations to their own carbonyl carbons, helping to assign them.
The following diagram illustrates the key HMBC correlations used to link the two amino acid residues.
Caption: Key HMBC correlations across the this compound peptide bond.
Expected Chemical Shift Data
The following table summarizes the expected ¹H and ¹³C chemical shifts for this compound in D₂O. These values are predictive and based on data from individual amino acids and general peptide chemical shift databases like the BMRB. Actual values may vary depending on pH, temperature, and solvent.
| Atom | Residue | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |
| Hα | Phenylalanine | ~4.1 - 4.3 | ~56 - 58 |
| Hβ | Phenylalanine | ~2.9 - 3.2 | ~38 - 40 |
| Aromatic H | Phenylalanine | ~7.2 - 7.5 | ~127 - 137 |
| C=O | Phenylalanine | - | ~173 - 175 |
| Hα | Serine | ~3.9 - 4.1 | ~57 - 59 |
| Hβ | Serine | ~3.7 - 3.9 | ~62 - 64 |
| C=O | Serine | - | ~174 - 176 |
Conclusion
This application note has outlined a comprehensive and robust methodology for the complete structural characterization of the dipeptide this compound using a suite of 1D and 2D NMR experiments. By systematically applying COSY, HSQC, and HMBC experiments, researchers can unambiguously assign all proton and carbon resonances and confirm the covalent structure of the peptide. The protocols and analytical strategies described herein are broadly applicable to the characterization of other small peptides, providing a fundamental tool for quality control, structural biology, and drug development.
References
-
Zerbe, O., & Bader, B. (n.d.). Peptide NMR. University of Zurich. Retrieved from [Link]
-
PubChem. (n.d.). Phenylalanine Serine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier.
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31.
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Pardi, A. (n.d.). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from [Link]
- Sun, H., et al. (2007). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 129(23), 7385–7392.
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Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
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Magritek. (n.d.). Carbon. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB Database. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (2020, April 2). Full Chemical Shift Statistics. Retrieved from [Link]
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IMSERC. (n.d.). NMR sample preparation guidelines. Northwestern University. Retrieved from [Link]
- Cui, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
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Application Note: High-Resolution Mass Spectrometry Analysis of the Dipeptide Phenylalanyl-Serine (Phe-Ser)
Abstract
This application note provides a comprehensive guide to the analysis of the dipeptide Phenylalanyl-Serine (Phe-Ser) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We detail a robust protocol for sample preparation, instrument setup, and data interpretation, highlighting the characteristic fragmentation patterns of this dipeptide. This guide is intended for researchers, scientists, and professionals in drug development engaged in peptide characterization and quantification.
Introduction: The Significance of Dipeptide Analysis
Dipeptides, the simplest form of peptides, are crucial molecules in various biological processes and serve as foundational building blocks for proteins. Their analysis by mass spectrometry provides invaluable information for proteomics, metabolomics, and pharmaceutical research. Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the primary structure of peptides by fragmenting a selected precursor ion and analyzing its constituent fragment ions.[1][2] The fragmentation pattern is highly specific to the amino acid sequence and provides definitive structural confirmation.
The dipeptide Phenylalanyl-Serine (this compound) is of particular interest due to the distinct chemical properties of its constituent amino acids. Phenylalanine possesses a bulky, hydrophobic benzyl side chain, while Serine contains a polar hydroxyl group. These side chains can influence the ionization efficiency and fragmentation pathways during mass spectrometric analysis. A thorough understanding of these influences is critical for accurate identification and quantification.
Experimental Workflow: A Self-Validating System
A successful mass spectrometry experiment relies on a meticulously planned and executed workflow. Each step is designed to ensure the integrity of the sample and the quality of the data, creating a self-validating system from sample preparation to data analysis.
Figure 1: A schematic of the complete experimental workflow for the mass spectrometry analysis of the this compound dipeptide.
Detailed Protocols
Sample Preparation
The quality of the mass spectrometry data is directly dependent on the purity of the sample. The following protocol is designed to minimize contaminants and ensure optimal ionization.
Materials:
-
Phenylalanyl-Serine (this compound) powder
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid to create a 1 mM stock solution. The acidic condition promotes protonation of the analyte, which is crucial for positive-ion ESI.[3]
-
Working Solution Preparation: Dilute the stock solution with the same solvent system to a final concentration of 1-10 µM. This concentration range is typically optimal for direct infusion analysis on most modern mass spectrometers.
-
Sample Purity: Ensure that all labware is meticulously clean to avoid contamination from salts, detergents, or polymers, which can interfere with the analysis.[3][4]
Mass Spectrometry Analysis
This protocol is based on a standard quadrupole time-of-flight (Q-TOF) mass spectrometer, but the parameters can be adapted for other tandem mass spectrometry instruments.
Instrumentation and Parameters:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
MS1 Scan Range: m/z 100-500
-
MS/MS Parameters:
-
Precursor Ion Selection: m/z 253.12 (the calculated monoisotopic mass of [this compound+H]⁺)
-
Collision Gas: Argon
-
Collision Energy: 10-30 eV (optimization may be required)
-
Rationale for Parameter Selection: The chosen parameters are a starting point for the analysis of a small peptide like this compound. The capillary and cone voltages are set to achieve stable electrospray and efficient ion transmission. Collision-induced dissociation (CID) is employed to fragment the precursor ions. The collision energy is a critical parameter that needs to be optimized; lower energies may not induce sufficient fragmentation, while excessively high energies can lead to excessive fragmentation and loss of informative ions.
Data Interpretation: The Fragmentation of this compound
Upon collision with an inert gas, the protonated this compound dipeptide will fragment at the peptide bond.[5] The resulting charged fragments are classified as b-ions if the charge is retained on the N-terminal fragment and y-ions if the charge is retained on the C-terminal fragment.[6]
Figure 2: Fragmentation diagram of the protonated this compound dipeptide, illustrating the formation of the primary b₁ and y₁ ions.
Predicted Fragment Ions
The expected major fragment ions for the this compound dipeptide are the b₁ and y₁ ions. Their theoretical monoisotopic masses are calculated as follows:
-
b₁ ion (Phenylalanine residue): Mass(Phe) - CO + H⁺ = 147.07 + 1.01 - 27.99 = 120.08 m/z (immonium ion) and 148.08 m/z (acylium ion)
-
y₁ ion (Serine residue): Mass(Ser) + H⁺ = 105.04 + 1.01 = 106.05 m/z
Table 1: Summary of Expected m/z Values for this compound Analysis
| Ion | Formula | Calculated Monoisotopic Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₇N₂O₄⁺ | 253.12 |
| b₁ | C₉H₁₀NO⁺ | 148.08 |
| y₁ | C₃H₈NO₃⁺ | 106.05 |
| Immonium (Phe) | C₈H₁₀N⁺ | 120.08 |
| Immonium (Ser) | C₂H₆NO⁺ | 60.04 |
Influence of Amino Acid Side Chains
The side chains of Phenylalanine and Serine can influence the fragmentation process.
-
Phenylalanine: The aromatic ring of Phenylalanine can stabilize the positive charge, potentially promoting the formation of the b₁ ion. In some cases, neutral losses from the side chain, such as the loss of toluene (C₇H₈), may be observed, particularly at higher collision energies.[7][8] The presence of an aromatic residue is also known to facilitate fragmentation of the peptide backbone.
-
Serine: The hydroxyl group of Serine can facilitate the neutral loss of water (H₂O) from fragment ions, particularly the y₁ ion, leading to a satellite peak at m/z 88.04.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The accurate mass measurement of the precursor ion in the MS1 scan provides the first level of confirmation. The subsequent MS/MS analysis, yielding the characteristic b₁ and y₁ fragment ions at their predicted high-resolution masses, provides definitive structural confirmation. The presence of immonium ions and potential neutral loss products further strengthens the identification.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of the this compound dipeptide. By understanding the principles of electrospray ionization, collision-induced dissociation, and the specific fragmentation behavior of this compound, researchers can confidently identify and characterize this and other similar dipeptides. The presented workflow and protocols are designed to ensure data integrity and provide a robust framework for peptide analysis in various scientific disciplines.
References
-
Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. [Link]
-
PubMed. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. National Center for Biotechnology Information. [Link]
-
Covington, E., & Stoltz, B. M. (2006). Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. CaltechAUTHORS. [Link]
-
Waters. (n.d.). What do the B & Y Matches Mean?[Link]
-
De Vijlder, T., et al. (2019). Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
University of Massachusetts Amherst. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
-
Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]
-
Wysocki, V. H., Resing, K. A., & Rogers, J. E. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
- Falick, A. M., Hines, W. M., Medzihradszky, K. F., Baldwin, M. A., & Gibson, B. W. (1993). Low-energy collision-induced dissociation of peptides. Journal of the American Society for Mass Spectrometry, 4(11), 882-893.
- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
- Johnson, R. S., Martin, S. A., & Biemann, K. (1987). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. International Journal of Mass Spectrometry and Ion Processes, 86, 137-154.
-
Chemistry LibreTexts. (2023). Section 4B. CID of Peptides and De Novo Sequencing. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. [Link]
- Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of mass spectrometry, 35(12), 1399-1406.
- Medzihradszky, K. F. (2005). Peptide and protein analysis by mass spectrometry. In Mass Spectrometry (pp. 503-533). Humana Press.
- Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass spectrometry reviews, 14(1), 49-73.
-
Gundry, R. L., White, M. Y., & Murray, C. I. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(3), e89. [Link]
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- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
Application Note: Utilizing the Dipeptide Phe-Ser in Cell Culture Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the dipeptide Phenylalanine-Serine (Phe-Ser) in cell culture applications. Moving beyond a simple nutrient source, this guide explores this compound as a tool to enhance medium stability and as a potential bioactive molecule. We provide field-proven protocols for solubility testing, stock solution preparation, determination of optimal working concentrations, and methods to investigate its downstream cellular effects. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Using Dipeptides in Cell Culture
Modern cell culture aims for reproducibility and process optimization, driving the transition towards chemically defined media.[1] While individual amino acids are fundamental building blocks, several, such as glutamine, cysteine, and tyrosine, present challenges with stability and solubility in liquid media.[2][3] L-glutamine, for instance, can degrade into ammonia, which is toxic to cells, while L-tyrosine has notoriously poor solubility at neutral pH.[4][5]
Dipeptides have emerged as a superior alternative to address these limitations.[2] By linking two amino acids, their physicochemical properties are altered, often leading to:
-
Enhanced Solubility: Dipeptides containing poorly soluble amino acids (e.g., Glycyl-L-Tyrosine) can exhibit up to 50 times greater solubility than the free amino acid.[3][4]
-
Improved Stability: The peptide bond protects labile amino acids like glutamine from spontaneous degradation in liquid media.[5]
-
Controlled Nutrient Release: Cells actively import dipeptides via transporters (e.g., PepT1/PepT2 family) and cleave them intracellularly with peptidases, providing a steady supply of amino acids.[2]
This application note focuses on Phenylalanine-Serine (this compound) , a dipeptide composed of the nonpolar, aromatic amino acid Phenylalanine (Phe) and the polar, hydroxyl-containing amino acid Serine (Ser).[6][7] While Phe itself can be prone to aggregation at high concentrations[8], its delivery in a dipeptide form may offer better bioavailability. Serine is a crucial metabolite and its hydroxyl group is a key site for protein phosphorylation, a cornerstone of cellular signaling.[6][9] Therefore, this compound serves not only as a stable nutrient source but also as a molecule of interest for investigating unique cellular responses.
Physicochemical Properties and Essential Handling Protocols
Understanding the properties of the constituent amino acids is the first step to effectively using the dipeptide.
Table 1: Properties of Phenylalanine and Serine
| Property | Phenylalanine (Phe) | Serine (Ser) |
| Structure | Aromatic, Nonpolar | Aliphatic, Polar, Hydroxyl group |
| Abbreviation | F | S |
| Key Biological Role | Protein synthesis, precursor for tyrosine | Protein synthesis, phosphorylation, biosynthesis of purines and pyrimidines.[6] |
| Isoelectric Point (pI) | ~5.48 | ~5.68 |
| Solubility in Water | Sparingly soluble | Soluble |
The resulting this compound dipeptide combines these features, creating a molecule with both hydrophobic (phenyl group) and hydrophilic (hydroxyl and carboxyl groups) regions. Its solubility and stability must be empirically determined.
Protocol 1: Preparation of this compound Stock Solution
This protocol establishes a reproducible method for solubilizing and storing this compound for cell culture use. The key is to prepare a concentrated stock that can be diluted into the final culture medium, minimizing the concentration of any required solvents.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL, 15 mL)
-
Sterile-filtering unit (0.22 µm pore size)
Step-by-Step Methodology:
-
Initial Solubility Test (Small Scale): Before preparing a large stock, it is critical to determine the best solvent.
-
Weigh out a small amount of this compound (e.g., 1-2 mg) into three separate sterile microfuge tubes.
-
To the first tube, add sterile water to attempt to reach a high concentration (e.g., 100 mM). Vortex thoroughly. Observe for complete dissolution. Gentle warming (to 37°C) may assist.
-
If insoluble in water, add 100% cell culture-grade DMSO to the second tube to create a high-concentration stock (e.g., 100-200 mM). Peptides are often more soluble in organic solvents.[10]
-
If both fail, a third option is to try a dilute acidic solution like 0.1% acetic acid in sterile water, though this will require pH neutralization before adding to cells.[11]
-
-
Stock Solution Preparation:
-
Based on the solubility test, select the appropriate solvent. For this example, we will assume DMSO provided the best solubility.
-
Calculate the required mass of this compound to prepare a high-concentration stock (e.g., 100 mM).
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex until the peptide is completely dissolved. A brief, gentle sonication can be used if necessary, but avoid overheating.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., a PTFE filter for DMSO).
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles, which can degrade the peptide.[12]
-
Store the aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for a short period (e.g., 1-2 weeks), but stability should be verified.
-
Core Application: Determining the Optimal Working Concentration
Before investigating the biological effects of this compound, it is essential to determine its impact on cell viability across a range of concentrations. This dose-response analysis identifies the sub-lethal concentrations suitable for downstream functional assays.
Workflow for Dose-Response Analysis
Caption: Workflow for determining this compound cytotoxicity.
Protocol 2: Cell Viability Dose-Response Assay (MTT Method)
Materials:
-
Cells of interest (e.g., HeLa, CHO, HepG2)
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and resume growth for 24 hours.
-
Preparation of Dilutions: Prepare a 2X working concentration series of this compound in complete culture medium from your high-concentration stock. For example, to achieve final concentrations of 1, 10, 50, 100, 500, and 1000 µM, you would prepare 2, 20, 100, 200, 1000, and 2000 µM solutions.
-
Vehicle Control: Prepare a 2X working solution of the vehicle (e.g., DMSO) in medium, matching the highest concentration of DMSO that will be present in any of the this compound dilutions. The final DMSO concentration in the wells should ideally be ≤ 0.1% to avoid solvent-induced toxicity.[10]
-
Treatment: Carefully remove half the medium from each well (e.g., 50 µL from 100 µL). Add an equal volume (50 µL) of the 2X this compound dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells. Perform this in triplicate for each condition.
-
Incubation: Return the plate to the incubator for a set period (e.g., 48 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Average the triplicate absorbance readings for each condition.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control: (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Investigating the Biological Activity of this compound
Once a non-toxic working concentration range is established, you can explore the specific biological effects of this compound.
Hypothetical Signaling Impact of this compound
Given that Serine residues are primary targets for phosphorylation by kinases, this compound supplementation could potentially influence intracellular signaling cascades that regulate cell survival, proliferation, and metabolism.[9]
Caption: Hypothetical mechanism of this compound action.
Protocol 3: Screening for Changes in Protein Phosphorylation
This protocol uses Western blotting to provide a snapshot of the activation state of key signaling pathways.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a non-toxic concentration of this compound (determined in Protocol 2), a vehicle control, and an untreated control for a relevant time period (e.g., 15 min, 30 min, 1 hour for rapid signaling events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Normalize the protein samples by diluting them to the same concentration in lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply the chemiluminescent substrate, and capture the image.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total Akt).
-
Analysis: Quantify the band intensities using densitometry software. Compare the ratio of phosphorylated protein to total protein across the different treatment conditions. An increase in this ratio in this compound treated cells compared to controls would suggest pathway activation.
Troubleshooting and Data Interpretation
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates in medium | Concentration exceeds solubility in the final medium; interaction with media components. | Decrease the final working concentration. Prepare fresh dilutions just before use. Verify the pH of the final medium. |
| High toxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Re-calculate dilutions to ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.5%, ideally ≤0.1%).[10] |
| No observable effect in assays | Concentration is too low; incubation time is not optimal; this compound is rapidly degraded; cell line is non-responsive. | Test a broader range of concentrations. Perform a time-course experiment. Verify this compound stability in medium using HPLC. Try a different cell line. |
| High well-to-well variability | Inconsistent cell seeding; pipetting errors; "edge effect" in 96-well plates. | Use a multichannel pipette for consistency. Do not use the outermost wells of the plate for experimental conditions. |
Conclusion
The dipeptide this compound represents a valuable tool for modern cell culture, offering a potentially more stable and soluble method for delivering its constituent amino acids. This guide provides a foundational framework for its practical application, from initial handling and solubility testing to robust protocols for determining its effects on cell viability and signaling. By following these self-validating methodologies, researchers can confidently integrate this compound into their studies to enhance culture performance and explore its potential as a bioactive molecule, ultimately leading to more reliable and insightful experimental outcomes.
References
- Vertex AI Search. (2026). No direct source for a pre-existing, comprehensive this compound application note was found. The following references support the principles and protocols described.
-
Zhou, M., Smith, A.M., Das, A.K., et al. (2009). Self-assembled peptide-based hydrogels as scaffolds for anchorage-dependent cells. Biomaterials, 30, 2523–2530. Available at: [Link]
-
Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. Available at: [Link]
-
Ge, X., Liu, Y., & Tey, B. T. (2024). Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology, 108(1), 109. Available at: [Link]
-
Adhikari, A., et al. (2025). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Scientific Reports. Available at: [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2008). Quantitative Measurements of Cell−Cell Signaling Peptides with Single-Cell MALDI MS. Analytical Chemistry, 80(18), 7128–7136. Available at: [Link]
-
Ismail, A. (2024). Peptide solvent for cell-based Assay? ResearchGate. Available at: [Link]
-
Lee, J., et al. (2024). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Bioprocess and Biosystems Engineering. Available at: [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. Available at: [Link]
- Bregman, H., et al. (2012). Dipeptides to enhance yield and viability from cell cultures. Google Patents.
-
MacFarlane, A. W., et al. (2017). Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function. PLoS ONE, 12(7), e0180259. Available at: [Link]
-
Bioprocess Online. (2021). Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma. Bioprocess Online. Available at: [Link]
-
Kosson, A., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Biomolecules, 10(7), 996. Available at: [Link]
-
Singh, S. K., et al. (2019). Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. International Journal of Peptide Research and Therapeutics, 25(4), 1289–1300. Available at: [Link]
-
Kumar, V., et al. (2018). Studies to Prevent Degradation of Recombinant Fc-Fusion Protein Expressed in Mammalian Cell Line and Protein Characterization. Processes, 6(11), 227. Available at: [Link]
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- 4. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 6. technologynetworks.com [technologynetworks.com]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of Phenylalanyl-Serine
For: Researchers, scientists, and drug development professionals.
Introduction: The Case for Enzymatic Dipeptide Synthesis
Dipeptides, such as Phenylalanyl-Serine (Phe-Ser), represent a critical class of molecules in biomedical research and pharmaceutical development. They serve as fundamental building blocks for larger peptides, act as standalone therapeutic agents, and are invaluable tools in drug discovery and molecular biology. Traditionally, the synthesis of such peptides has been dominated by chemical methods, which, while effective, often involve harsh reaction conditions, extensive use of protecting groups, and the generation of hazardous waste.[1]
Enzymatic peptide synthesis emerges as a powerful and sustainable alternative.[1] This approach leverages the inherent catalytic prowess of enzymes, primarily proteases, to form peptide bonds with high stereospecificity and under mild, aqueous conditions. This methodology circumvents the need for complex side-chain protection strategies and significantly reduces the environmental impact, aligning with the principles of green chemistry.
This guide focuses on the synthesis of Phenylalanyl-Serine using thermolysin, a thermostable metalloproteinase.[2] Thermolysin is particularly well-suited for this reaction due to its pronounced specificity for catalyzing the formation of peptide bonds involving hydrophobic amino acids, such as Phenylalanine, at the carboxyl donor site.[2][3] We will detail the underlying principles, provide step-by-step protocols for both free and immobilized enzyme systems, and offer guidance on analysis, optimization, and troubleshooting.
Principle of the Method: Reversing Hydrolysis
Protease-catalyzed peptide synthesis is fundamentally a condensation reaction that operates as the reverse of peptide hydrolysis.[2] The reaction equilibrium can be shifted to favor synthesis over cleavage through several strategies, including high substrate concentrations, the use of organic co-solvents to reduce water activity, or product precipitation.[4]
The synthesis can proceed via two primary mechanisms: thermodynamic control or kinetic control.[5]
-
Thermodynamically Controlled Synthesis: This approach, applicable to all proteases including thermolysin, involves a direct condensation of a N-protected carboxyl component (acyl donor, e.g., Cbz-L-Phenylalanine) and a C-protected amine component (nucleophile, e.g., L-Serine methyl ester). The enzyme lowers the activation energy for the reaction, allowing the equilibrium to be reached more rapidly. The yield is determined by the thermodynamic equilibrium of the system.
-
Kinetically Controlled Synthesis: Limited to serine and cysteine proteases, this method uses an activated acyl donor (e.g., an ester). An acyl-enzyme intermediate is formed, which is then attacked by the amine component (nucleophile). This pathway is often faster but is susceptible to competing hydrolysis reactions.[5]
For the thermolysin-catalyzed synthesis of this compound, we will focus on the thermodynamically controlled approach, which is robust and highly effective for this enzyme class.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermolysin - Wikipedia [en.wikipedia.org]
- 3. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in protease-catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of Orthogonal Protection
<_ Application Note & Protocol: A Strategic Guide to the Synthesis of Phe-Ser Dipeptide
Introduction
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acid building blocks into a defined sequence requires a robust strategy of temporary functional group modification to prevent unwanted side reactions. This is achieved through the use of protecting groups, which selectively mask reactive moieties, allowing for controlled peptide bond formation. The synthesis of the dipeptide L-Phenylalanyl-L-Serine (this compound) presents a classic example of the challenges and strategic considerations inherent in peptide chemistry. Phenylalanine possesses a reactive α-amino group and an α-carboxyl group. Serine, in addition to these, contains a nucleophilic hydroxyl group in its side chain, necessitating a three-dimensional protection strategy to ensure regioselective amide bond formation.
This application note provides a comprehensive guide to the protecting group strategy for the synthesis of this compound. It will delve into the rationale behind the selection of specific protecting groups, provide detailed, step-by-step protocols for their installation and removal, and outline the final coupling and deprotection steps to yield the target dipeptide. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be reproducible and efficient for researchers in the field.
A successful peptide synthesis hinges on the concept of orthogonality .[1] This principle dictates that the protecting groups for the α-amino group, the α-carboxyl group, and any reactive side chains must be removable under distinct conditions that do not affect the other protecting groups or the integrity of the peptide backbone.[1] This allows for a stepwise and controlled manipulation of the amino acid building blocks. For the synthesis of this compound, we must consider protecting groups for:
-
Phenylalanine: α-Amino group and α-Carboxyl group.
-
Serine: α-Amino group, α-Carboxyl group, and the side chain hydroxyl group.
The most common strategies in solid-phase peptide synthesis (SPPS) involve the Fmoc/tBu and Boc/Bn protecting group combinations.[1] This guide will focus on a solution-phase approach, which offers flexibility and is illustrative of the fundamental principles.
Protecting Group Selection and Rationale
For our this compound synthesis, we will employ a strategy that utilizes the following protecting groups:
-
N-terminus (Phe): tert-Butoxycarbonyl (Boc) group. This group is stable to a wide range of reaction conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[2]
-
C-terminus (Ser): Benzyl (Bn) ester. The benzyl ester is stable to the acidic conditions used for Boc deprotection and can be selectively removed by catalytic hydrogenolysis.[3][4]
-
Serine Side Chain: Benzyl (Bn) ether. The benzyl ether is also stable to the conditions for Boc removal and is conveniently cleaved simultaneously with the C-terminal benzyl ester during the final hydrogenolysis step.[5][6]
This combination of protecting groups provides the necessary orthogonality to control the sequence of reactions.
Experimental Protocols
Part 1: Protection of Phenylalanine
1.1 N-Terminal Protection of Phenylalanine with Boc Anhydride
The α-amino group of phenylalanine is protected as its tert-butyl carbamate to prevent its participation in the subsequent peptide coupling reaction.
Protocol: Synthesis of Boc-L-Phenylalanine (Boc-Phe-OH)
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-phenylalanine (10.0 g, 60.5 mmol) in a mixture of 1,4-dioxane (100 mL) and 1N sodium hydroxide (70 mL).[7]
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (14.5 g, 66.4 mmol) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 16-24 hours. The reaction should become clear.[8]
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 10% aqueous solution of potassium bisulfate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Phe-OH as a white solid.
-
The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.
-
Diagram: N-Terminal Protection of Phenylalanine
Caption: Protection of the α-amino group of Phenylalanine.
Part 2: Protection of Serine
Serine requires protection of both its carboxylic acid and its side-chain hydroxyl group.
2.1 C-Terminal Protection of Serine as a Benzyl Ester
The carboxyl group of serine is protected as a benzyl ester. This is typically achieved via Fischer esterification.
Protocol: Synthesis of L-Serine Benzyl Ester (H-Ser-OBn)
-
Suspension: Suspend L-serine (10.0 g, 95.1 mmol) in benzyl alcohol (100 mL) in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (18.1 g, 95.1 mmol) to the suspension.[9]
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) and collect the water in the Dean-Stark trap. Continue heating until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and add diethyl ether (200 mL) to precipitate the product.
-
Filter the solid and wash with diethyl ether (3 x 50 mL).
-
Dissolve the crude product in a minimal amount of cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
-
Purification:
-
Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to yield H-Ser-OBn as a colorless oil or a low-melting solid.
-
2.2 Side-Chain Protection of Serine as a Benzyl Ether
With the C-terminus protected, the side-chain hydroxyl group can be protected as a benzyl ether.
Protocol: Synthesis of N-Boc-O-Benzyl-L-Serine Benzyl Ester (Boc-Ser(Bn)-OBn)
This protocol starts from commercially available N-Boc-L-Serine for convenience, followed by simultaneous benzylation of the carboxylic acid and the side-chain hydroxyl group.
-
Dissolution: Dissolve N-Boc-L-Serine (10.0 g, 48.7 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add potassium carbonate (20.2 g, 146 mmol) to the solution.
-
Benzylation: Add benzyl bromide (14.5 mL, 122 mmol) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (3 x 100 mL) and brine (1 x 100 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Boc-Ser(Bn)-OBn as a colorless oil.
-
For the purpose of our this compound synthesis, we will proceed with the N-Boc protected Phenylalanine and the fully protected Serine derivative prepared as described above. The N-Boc group of the serine derivative will be removed prior to coupling.
2.3 N-Terminal Deprotection of Boc-Ser(Bn)-OBn
Protocol: Synthesis of O-Benzyl-L-Serine Benzyl Ester (H-Ser(Bn)-OBn)
-
Dissolution: Dissolve Boc-Ser(Bn)-OBn (10.0 g, 24.2 mmol) in dichloromethane (DCM) (50 mL) in a 100 mL round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA) (25 mL) dropwise to the solution at 0 °C.[10]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 x 20 mL) to ensure complete removal of TFA.
-
-
Neutralization:
-
Dissolve the resulting oil in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) until the aqueous layer is basic.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield H-Ser(Bn)-OBn as a colorless oil. This product is used in the next step without further purification.
Part 3: Peptide Coupling
With the appropriately protected amino acid building blocks in hand, the peptide bond can be formed. We will use a common carbodiimide-mediated coupling method.
Protocol: Synthesis of Boc-L-Phenylalanyl-O-Benzyl-L-Serine Benzyl Ester (Boc-Phe-Ser(Bn)-OBn)
-
Dissolution: Dissolve Boc-Phe-OH (6.4 g, 24.2 mmol) and H-Ser(Bn)-OBn (from the previous step, ~24.2 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask.
-
Additives: Add 1-hydroxybenzotriazole (HOBt) (3.7 g, 24.2 mmol) to the solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (5.0 g, 24.2 mmol) to the cold solution.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash the filter cake with cold DCM.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with 1N HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the protected dipeptide, Boc-Phe-Ser(Bn)-OBn, as a white solid.
-
Diagram: Peptide Coupling Reaction
Caption: Formation of the protected this compound dipeptide.
Part 4: Final Deprotection
The final step is the simultaneous removal of all protecting groups to yield the free dipeptide.
Protocol: Synthesis of L-Phenylalanyl-L-Serine (this compound)
-
Dissolution: Dissolve the protected dipeptide, Boc-Phe-Ser(Bn)-OBn (5.0 g, 9.0 mmol), in methanol (100 mL) in a hydrogenation flask.
-
Catalyst: Carefully add 10% palladium on charcoal (Pd/C) (0.5 g, 10% w/w) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.[4]
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate in vacuo.
-
-
Acidic Deprotection:
-
Dissolve the residue in a minimal amount of DCM.
-
Add a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 1 hour to ensure complete removal of the Boc group.
-
Concentrate the solution in vacuo to yield the hydrochloride salt of this compound.
-
-
Purification:
-
The crude dipeptide can be purified by recrystallization from ethanol/diethyl ether or by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Diagram: Overall Synthetic Workflow
Caption: Synthetic scheme for this compound synthesis.
Summary of Protecting Group Stability
| Protecting Group | Structure | Stable To | Labile To |
| Boc | -(C=O)O-C(CH₃)₃ | Base, Hydrogenolysis | Strong Acid (e.g., TFA)[2] |
| Benzyl (Bn) Ester | -(C=O)O-CH₂-Ph | Acid, Base | Hydrogenolysis[3] |
| Benzyl (Bn) Ether | -O-CH₂-Ph | Acid, Base | Hydrogenolysis[5] |
Conclusion
The successful synthesis of the this compound dipeptide is a testament to the power of a well-designed protecting group strategy. By employing an orthogonal protection scheme utilizing Boc for the N-terminus and benzyl groups for the C-terminus and serine side chain, a controlled and high-yielding synthesis can be achieved. The protocols outlined in this application note provide a robust framework for researchers to confidently undertake the synthesis of this and other simple peptides, laying the foundation for the construction of more complex polypeptide chains. Careful execution of each step, coupled with diligent monitoring of reaction progress, is paramount to achieving the desired product in high purity.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Rojas, C. M. (n.d.). Benzyl Protection. Common Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Ramesh, R., De, K., Gupta, S., & Chandrasekaran, S. (2004). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 116(3), 163–170. [Link]
-
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of some novel dipeptide and tripeptide based compounds as potential antibacterial agents. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Phe-Ser Dipeptide Synthesis Technical Support Center
Welcome to the technical support center for Phenylalanine-Serine (Phe-Ser) dipeptide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols and troubleshoot common issues. The synthesis of peptides containing hydrophobic residues like Phenylalanine and hydroxyl-containing residues like Serine can present unique challenges. This guide provides in-depth, experience-driven advice to help you navigate these complexities and improve your synthesis yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of your this compound dipeptide, providing potential causes and actionable solutions.
Question 1: I am observing a low coupling efficiency between Phenylalanine and Serine. What could be the cause and how can I improve it?
Answer:
Low coupling efficiency in this compound synthesis can stem from several factors, primarily related to the inherent properties of the amino acids and the reaction conditions.
Probable Causes:
-
Steric Hindrance: The bulky side chain of Phenylalanine can sterically hinder the approach of the activated carboxyl group to the amino group of Serine.
-
Aggregation: Phenylalanine is a hydrophobic amino acid. As the peptide chain grows, especially on a solid support, it can begin to aggregate, making reactive sites less accessible.[1][2]
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical for difficult couplings.[3][4] A standard reagent may not be sufficiently reactive to overcome the challenges posed by this dipeptide.
-
Inadequate Activation Time: The carboxylic acid of the incoming Phenylalanine derivative may not be fully activated before the coupling reaction is initiated.
-
Solvent Issues: The choice of solvent can significantly impact resin swelling and the solubility of reagents and the growing peptide chain.[5]
Solutions:
-
Optimize Coupling Reagents: For challenging couplings, consider using more potent coupling reagents. While standard carbodiimides like DCC or DIC can be effective, uronium or phosphonium salt-based reagents often provide higher yields and lower racemization.[4][6]
Reagent Class Examples Key Advantages Carbodiimides DCC, DIC Cost-effective Uronium Salts HBTU, HATU, COMU High efficiency, low side reactions Phosphonium Salts PyBOP, BOP High efficiency, low racemization risk -
Recommendation: For this compound synthesis, consider using HATU or HBTU in the presence of an additive like OxymaPure or HOAt to enhance coupling efficiency and suppress racemization.[3] COMU is also an excellent choice, particularly for its "green chemistry" advantages, though its stability in DMF can be a concern.[7][8]
-
-
Extend Coupling Time and/or Double Couple: If you suspect incomplete coupling, extending the reaction time can help drive the reaction to completion. Alternatively, performing a "double coupling" step, where fresh amino acid and coupling reagents are added for a second reaction cycle, can be very effective.[9] This is particularly useful for sterically hindered residues or when aggregation is suspected.
-
Enhance Reagent Concentration: Increasing the concentration of the activated amino acid and coupling reagents can favor the bimolecular reaction, leading to a higher yield.[9]
-
Incorporate Chaotropic Agents or Change Solvents: To disrupt aggregation, consider adding chaotropic salts like LiCl or using a solvent mixture. For instance, a small percentage of DMSO in NMP can help break up secondary structures.[2]
-
Utilize Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help overcome aggregation, often leading to significantly improved yields and purities in a shorter amount of time.[10]
Question 2: I am observing a significant amount of a side-product with the same mass as my desired this compound dipeptide, but it elutes at a different time during chromatography. What is happening?
Answer:
This is a classic sign of racemization , where the stereochemistry of one of the amino acids has inverted (e.g., L-Phe to D-Phe). This results in a diastereomer of your target peptide.
Probable Causes:
-
Over-activation of the Carboxylic Acid: Prolonged exposure of the activated Phenylalanine to the basic reaction conditions can lead to the abstraction of the alpha-proton, forming an oxazolone intermediate that readily racemizes.[3]
-
Excessive Base: The use of a strong, unhindered base can promote racemization.
-
High Temperatures: Elevated reaction temperatures can increase the rate of racemization.[11]
Solutions:
-
Choice of Coupling Reagents and Additives:
-
Use coupling reagents known for low racemization, such as phosphonium or uronium salts.[6]
-
Crucially, always use an additive like OxymaPure or HOAt . These additives act as activated ester intermediates that are less prone to racemization than the intermediates formed with the coupling reagent alone.[3]
-
-
Control the Base:
-
Use a hindered base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases.
-
Use the minimum amount of base necessary to neutralize the reaction mixture.
-
-
Pre-activation vs. In-situ Activation:
-
Minimize the pre-activation time of the Phenylalanine derivative before adding it to the deprotected Serine.
-
Consider in-situ activation, where the coupling reagent is added to the mixture of the protected amino acid and the resin-bound amino acid.
-
-
Lower the Reaction Temperature: If you are not using microwave synthesis, performing the coupling at a lower temperature (e.g., 0°C) can help to minimize racemization, although this may require longer reaction times.
Workflow for Minimizing Racemization during this compound Coupling
Caption: Workflow to minimize racemization.
Question 3: After cleavage from the solid support, I am having difficulty precipitating my this compound dipeptide from the cleavage cocktail with cold ether.
Answer:
Precipitation issues with this compound dipeptides are often related to their solubility properties, which can be influenced by the protecting groups and the peptide's overall character.
Probable Causes:
-
Incomplete Cleavage: The peptide may not be fully cleaved from the resin, resulting in a low concentration in the cleavage cocktail.[12]
-
Solubility in Ether: While uncommon for most peptides, very short and hydrophobic peptides can sometimes have partial solubility in ether, especially if side-chain protecting groups are still present.
-
Insufficient TFA Removal: If a significant amount of trifluoroacetic acid (TFA) remains, it can affect the precipitation efficiency.
Solutions:
-
Confirm Cleavage Efficiency: Before precipitation, take a small aliquot of the resin and perform a test cleavage. Analyze the supernatant by LC-MS to confirm the presence of the desired product. If cleavage is incomplete, you may need to extend the cleavage time or use a stronger cleavage cocktail.
-
Concentrate the Cleavage Cocktail: Before adding the cold ether, reduce the volume of the TFA cocktail by about 70-80% under a gentle stream of nitrogen.[12] This concentrates the peptide and generally leads to better precipitation.
-
Optimize Precipitation Conditions:
-
Ensure your ether is ice-cold.
-
Use a larger volume of cold ether (e.g., 10-20 times the volume of your concentrated cleavage cocktail).
-
After adding the ether, vortex the mixture and store it at -20°C for at least 30 minutes to an hour to maximize precipitation.
-
-
Alternative Precipitation Solvents: If ether precipitation consistently fails, you can try other non-polar solvents like a mixture of ether and hexane.
Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for Phenylalanine and Serine in a standard Fmoc-based synthesis of this compound?
A1: For a standard Fmoc/tBu strategy, the following protecting groups are recommended:
-
Phenylalanine: The side chain of Phenylalanine is generally unreactive and does not require a protecting group.[13] You would use Fmoc-Phe-OH .
-
Serine: The hydroxyl group on the side chain of Serine is nucleophilic and should be protected to prevent side reactions like O-acylation.[14][15] The standard protecting group is the tert-butyl ether (tBu ). Therefore, you would use Fmoc-Ser(tBu)-OH . This group is stable to the basic conditions used for Fmoc removal (piperidine) and is cleaved by strong acid (TFA) during the final cleavage step.[4]
Q2: Can the hydroxyl group of Serine cause any side reactions during coupling?
A2: Yes, if the hydroxyl group of Serine is unprotected, it can be acylated by the activated Phenylalanine, leading to the formation of an ester linkage instead of the desired amide bond. This is why side-chain protection of Serine is crucial.[13]
Q3: What is the Kaiser test, and should I use it during my this compound synthesis?
A3: The Kaiser test is a qualitative colorimetric test used to detect the presence of free primary amines on the solid-phase support.[16] It is an invaluable tool for monitoring the completeness of both the Fmoc deprotection and the coupling steps.
-
After Fmoc deprotection: A positive Kaiser test (deep blue beads) indicates that the primary amine is free and ready for coupling.
-
After coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction has gone to completion and there are no remaining free amines. For the this compound synthesis, it is highly recommended to perform a Kaiser test after the coupling of Fmoc-Phe-OH to the resin-bound Serine to ensure the reaction is complete before proceeding.
Q4: What is a typical cleavage cocktail for a this compound dipeptide synthesized using an Fmoc/tBu strategy?
A4: A standard cleavage cocktail for removing the peptide from the resin and cleaving the tBu protecting group from Serine is a mixture of TFA with scavengers. The scavengers are necessary to quench reactive carbocations generated during the cleavage process. A common and effective cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
The cleavage is typically performed for 2-4 hours at room temperature.[12]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Phe-OH to Resin-Bound Serine
This protocol assumes a solid-phase synthesis approach on a 0.1 mmol scale.
Materials:
-
Resin-bound Serine (e.g., Fmoc-Ser(tBu)-Wang resin)
-
Fmoc-Phe-OH (0.4 mmol, 4 equivalents)
-
HBTU (0.38 mmol, 3.8 equivalents)
-
DIPEA (0.8 mmol, 8 equivalents)
-
DMF (as solvent)
Procedure:
-
Swell the Resin: Swell the resin with the deprotected Serine in DMF for 30 minutes.
-
Prepare the Activation Solution: In a separate vial, dissolve Fmoc-Phe-OH and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activation solution to the swollen resin.
-
Agitate: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the Reaction: Take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove any excess reagents and byproducts.
Protocol 2: Fmoc Deprotection
Materials:
-
Peptide-resin with N-terminal Fmoc group
-
20% Piperidine in DMF (v/v)
Procedure:
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the peptide-resin and agitate for 3-5 minutes.
-
Drain: Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to ensure all piperidine is removed before the next coupling step.
Visualizing the this compound Synthesis Workflow
Caption: A typical solid-phase synthesis workflow for this compound.
References
-
Coutelier, O., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]
-
Mola, M. G., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(11), e202103798. Available at: [Link]
-
Coutelier, O., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate. Available at: [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 243. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Biondi, L., & De Risi, C. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 543-562. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
England, J. L., & Kirschner, M. W. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. Available at: [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2946-2955. Available at: [Link]
-
Singh, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Available at: [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
Bodanszky, M., & Bodanszky, A. (1985). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 62(2), 179. Available at: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Available at: [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(32), 13188-13203. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Racemization. Available at: [Link]
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- 2. peptide.com [peptide.com]
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- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
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- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing NMR Parameters for Phe-Ser Analysis
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of the dipeptide Phenylalanine-Serine (Phe-Ser). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind each experimental choice, ensuring your protocols are robust and your data is reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that form the foundation of a successful NMR analysis of this compound.
Q1: I'm starting a new project with this compound. What are the essential NMR experiments to begin with?
A: For a small molecule like the dipeptide this compound, a hierarchical approach is most effective. You should begin with the simplest, most informative experiments and build complexity as needed.
-
1D ¹H NMR: This is the cornerstone experiment. It provides initial information on the number of different proton environments, their chemical shifts, signal integrals (relative proton count), and scalar (J) couplings which reveal through-bond connectivity.[1] A standard 1D proton spectrum will allow you to identify the distinct spin systems of the Phenylalanine and Serine residues.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This is the next logical step. A COSY spectrum reveals which protons are scalar-coupled to each other, helping you trace the connectivity within each amino acid residue.[2][3] For example, you will see correlations between the α-proton and the β-protons of both Phe and Ser.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is invaluable for resolving signal overlap that is common in ¹H spectra and for confirming assignments.[4] Each peak in an HSQC spectrum represents a C-H bond, providing a clean and powerful map of the molecule's backbone and sidechains.
These three experiments form a robust starting point for the complete assignment of the ¹H and ¹³C resonances of this compound. More advanced experiments like TOCSY (for identifying complete spin systems) or NOESY (for through-space correlations and 3D structure) can be employed if further detail is required.[4]
Logical Workflow for Initial this compound NMR Analysis
Caption: Workflow for foundational NMR analysis of this compound.
Q2: How should I prepare my this compound sample for optimal NMR results?
A: Sample preparation is arguably the most critical step for acquiring high-quality NMR data.[4] Garbage in, garbage out. For a dipeptide like this compound, follow these guidelines:
-
Purity: The sample must be of high purity (>95%).[2] Impurities will introduce extraneous signals, complicating spectral analysis and potentially affecting the chemical environment of your target molecule.
-
Concentration: For peptides, a concentration range of 1-5 mM is generally recommended.[5] For initial 1D ¹H experiments, 1 mM may suffice. For more demanding 2D experiments, especially ¹H-¹³C HSQC, aiming for 3-5 mM is ideal to achieve a good signal-to-noise ratio in a reasonable time.[3] Remember, signal-to-noise scales with the square root of the number of scans, so doubling the concentration can save significant experiment time.[2]
-
Solvent: The choice of solvent is crucial as it can influence the peptide's conformation and the observability of exchangeable protons (e.g., amide -NH, hydroxyl -OH).[6]
-
D₂O (Deuterium Oxide): A common choice that eliminates the large water signal. However, all labile protons (amide, hydroxyl, carboxyl) will exchange with deuterium and become invisible.
-
90% H₂O / 10% D₂O: This is the preferred solvent for observing labile amide protons, which are critical for peptide structure analysis.[2] The 10% D₂O is required for the spectrometer's lock system. This requires a solvent suppression technique to eliminate the large water signal.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent alternative that slows down the exchange rate of labile protons, making them easier to observe. It can, however, alter the peptide's conformational preferences compared to aqueous solutions.[6]
-
-
pH: The pH of the solution should be carefully controlled using a suitable buffer (e.g., phosphate buffer). Amide proton exchange is slowest around pH 3-5, which can improve the quality of spectra in H₂O.[2] Be mindful of your peptide's stability at different pH values.
-
Clarity: The final solution must be clear and free of any turbidity or suspended particles.[4] Particulates will severely degrade spectral quality by disrupting the magnetic field homogeneity. Centrifuge your sample before transferring it to the NMR tube.
Q3: What are the typical ¹H and ¹³C chemical shifts I should expect for this compound?
A: Knowing the expected chemical shift ranges is essential for accurate resonance assignment. While the exact values depend on solvent, pH, and temperature, the following table provides typical ranges for Phenylalanine and Serine residues in a peptide context.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenylalanine (Phe) | Hα | 4.0 - 4.8 | 53 - 58 |
| Hβ₂, Hβ₃ | 2.8 - 3.3 | 37 - 42 | |
| Aromatic (Hδ, Hε) | 7.2 - 7.5 | 127 - 130 | |
| Aromatic (Hζ) | 7.2 - 7.5 | 125 - 128 | |
| Cα | - | 53 - 58 | |
| Cβ | - | 37 - 42 | |
| Cγ (Aromatic) | - | 136 - 140 | |
| Cδ, Cε (Aromatic) | - | 127 - 130 | |
| Cζ (Aromatic) | - | 125 - 128 | |
| Serine (Ser) | Hα | 4.1 - 4.6 | 54 - 59 |
| Hβ₂, Hβ₃ | 3.5 - 4.0 | 61 - 66 | |
| Hγ (OH) | Variable (solvent dependent) | - | |
| Cα | - | 54 - 59 | |
| Cβ | - | 61 - 66 |
Sources: Based on typical values found in biomolecular NMR databases and literature.[7][8][9] Note: The aromatic protons of Phenylalanine can be shielded or deshielded depending on the peptide's conformation, sometimes leading to shifts outside the typical range.[10]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Q1: My ¹H spectrum has a very low signal-to-noise (S/N) ratio. How can I improve it?
A: A poor signal-to-noise (S/N) ratio is a common issue that can almost always be traced back to the sample or acquisition parameters.[11] Before spending hours acquiring more scans, systematically check the following points.
Troubleshooting Workflow for Low S/N
Caption: Systematic workflow for diagnosing and fixing low S/N.
Detailed Explanation:
-
Sample Concentration: This is the primary culprit. As mentioned, peptide samples often require higher concentrations (1-5 mM) than small organic molecules.[5] Doubling the concentration will quadruple the S/N for the same experiment time.[2]
-
Number of Scans (NS): The most straightforward way to improve S/N is to increase the number of scans. The S/N ratio improves with the square root of the number of scans (NS).[12] This means to double your S/N, you must increase NS by a factor of four. This is effective but time-consuming.
-
Relaxation Delay (D1): The relaxation delay (D1) is the time the system is allowed to return to equilibrium between pulses. For optimal S/N per unit time, the D1 should be set to approximately 1.3 times the longest T₁ relaxation time of the nuclei of interest.[13] A D1 that is too short will lead to saturation and a loss of signal.
-
Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit or receive the radiofrequency pulses, leading to a dramatic loss in sensitivity. Always ensure the probe is correctly tuned and matched for your specific sample and solvent before starting an experiment.
Q2: The resolution in my spectrum is poor, and peaks are broad. What's wrong?
A: Poor resolution can obscure important coupling information and make assignments impossible. The primary causes are poor magnetic field homogeneity (shimming), sample properties, or incorrect acquisition parameters.
Causality Checklist for Poor Resolution:
-
Shimming: This is the most common cause. The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming leads to broad, asymmetric peaks. Always perform a thorough shimming routine, especially on a new sample.
-
Sample Aggregation/Viscosity: Peptides can aggregate at high concentrations, leading to a higher effective molecular weight and broader lines.[3] Try reducing the concentration, increasing the temperature, or adjusting the buffer/salt concentration.
-
Acquisition Time (AQ): The acquisition time is the period during which the signal (FID) is recorded. The digital resolution of your spectrum is inversely proportional to the acquisition time (Resolution = 1/AQ).[14] A longer AQ will result in sharper lines. Aim for an AQ of at least 3-4 seconds for a standard ¹H spectrum to ensure the FID has decayed fully into the noise.[12][15]
-
Temperature: Increasing the temperature often improves resolution by decreasing the solvent viscosity and increasing the rate of molecular tumbling. However, be mindful of your peptide's stability at higher temperatures.[2]
Q3: My integrals in the ¹H spectrum are not accurate. How can I get quantitative results?
A: Achieving accurate integration (for quantitative NMR or qNMR) requires that all signals have fully relaxed before each scan. If not, signals with different relaxation times (T₁) will have different saturation levels, leading to inaccurate relative intensities.
The Key Parameter: Relaxation Delay (D1)
To ensure full relaxation, the total time between pulses (the recycle delay) must be at least 5 times the longest T₁ value of any proton in your molecule. The recycle delay is the sum of the acquisition time (AQ) and the relaxation delay (D1).
Recycle Delay = D1 + AQ ≥ 5 * T₁ (longest)
Since T₁ values for peptides can be in the range of 1-3 seconds (and sometimes longer for specific nuclei), a very long D1 is often required. For this compound, a conservative starting point for a quantitative experiment would be a D1 of 7-10 seconds, assuming an AQ of 2-3 seconds.
Protocol: Acquiring a Quantitative 1D ¹H Spectrum for this compound
-
Prepare a high-quality sample: Use a precise concentration and consider adding an internal standard of known concentration if absolute quantification is needed.[16]
-
Tune and shim: Perform careful probe tuning and magnetic field shimming.
-
Set the pulse angle (P1): Use a 90° pulse (often the default zg pulse program) to maximize the signal per scan.[12]
-
Set Acquisition Time (AQ): Set AQ to a value that allows the FID to decay completely (e.g., 3-5 seconds).
-
Set Relaxation Delay (D1): Set D1 to a long value to ensure full relaxation. A safe starting point is D1 = 10 seconds.
-
Set Number of Scans (NS): Choose an NS that provides an adequate S/N ratio for the peaks of interest (typically NS ≥ 16).[15]
-
Process the data: Apply a gentle apodization function (e.g., exponential with a line broadening of 0.3 Hz) and carefully phase and baseline correct the spectrum before integration.
Relationship Between Key NMR Parameters
Caption: Interplay of core acquisition parameters and their impact on spectral quality.
References
-
Zerbe, O., & Bader, B. (n.d.). peptide nmr. University of Zurich. Retrieved from [Link]
-
Jadhav, M., et al. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]
-
Cambridge Assessment International Education. (n.d.). Important values, constants and standards. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
-
Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Allison, L. N., et al. (2019). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central. Retrieved from [Link]
-
Schiel, J. E., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP). Retrieved from [Link]
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
Tayyari, F., et al. (2020). An optimized combination of relaxation delay (d1) and number of scans (N) improved the S/N. ResearchGate. Retrieved from [Link]
-
Common Acquisition Concepts and Problems for 1D/2D NMR. (n.d.). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
Perez, J. J., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Royal Society of Chemistry. Retrieved from [Link]
-
J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Sun, H., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. ACS Publications. Retrieved from [Link]
-
Schiel, J. E., et al. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PubMed Central. Retrieved from [Link]
-
Ott, D., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. Retrieved from [Link]
-
qNMR Purity Recipe Book (2 - NMR Acquisition). (2025, September 8). Mestrelab Research. Retrieved from [Link]
-
A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. (n.d.). University of Illinois. Retrieved from [Link]
- Common Problems. (n.d.). SDSU NMR Facility.
-
1 H and 13 C Chemical Shifts of Assigned Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Basic NMR Theory; an Introduction. (n.d.). Retrieved from [Link]
-
Choice of relaxation delay time (d1) in 2D experiments. (2015, February 25). NMR Wiki Q&A Forum. Retrieved from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. youtube.com [youtube.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. cambridgeinternational.org [cambridgeinternational.org]
- 8. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. Choice of relaxation delay time (d1) in 2D experiments. - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. usp.org [usp.org]
Phe-Ser Dipeptide Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Phe-Ser (Phenylalanyl-Serine) dipeptide. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the stability of this compound in solution. Navigating the complexities of peptide stability is crucial for reproducible experimental outcomes and the successful development of peptide-based therapeutics. This resource, presented in a question-and-answer format, addresses common challenges and provides practical troubleshooting strategies to ensure the integrity of your this compound dipeptide throughout your research.
Section 1: Understanding this compound Dipeptide Instability
This section delves into the fundamental degradation pathways that can affect your this compound dipeptide experiments. Understanding these mechanisms is the first step toward effective troubleshooting and prevention.
Q1: What are the primary chemical degradation pathways for this compound in aqueous solution?
The stability of your this compound dipeptide in solution is primarily threatened by two chemical degradation pathways: hydrolysis of the peptide bond and modifications to the amino acid side chains.
-
Peptide Bond Hydrolysis: The amide bond linking the phenylalanine and serine residues is susceptible to cleavage by water. This reaction is significantly influenced by pH and temperature. At both acidic and alkaline pH, the rate of hydrolysis increases.[1] Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Conversely, under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon.[1]
-
Side-Chain Modifications:
-
Oxidation of Phenylalanine: The phenyl ring of the phenylalanine residue can undergo oxidation, especially in the presence of reactive oxygen species (ROS) or metal ions. This can lead to the formation of hydroxylated species, which can alter the peptide's properties.
-
Serine Side-Chain Reactions: The hydroxyl group of the serine residue can be involved in reactions such as β-elimination, particularly under alkaline conditions, which can lead to the formation of dehydroalanine.[2] While less common for serine compared to residues like cysteine, it is a potential degradation pathway to consider.
-
Q2: My this compound solution is showing signs of aggregation. What could be the cause and how can I prevent it?
Peptide aggregation is a common issue where individual peptide molecules self-associate to form larger, often insoluble, structures, which can lead to loss of activity and other complications.[3] For this compound, aggregation can be influenced by several factors:
-
Hydrophobic Interactions: The nonpolar phenyl group of phenylalanine can drive intermolecular hydrophobic interactions, leading to aggregation.
-
Concentration: Higher concentrations of the dipeptide increase the likelihood of intermolecular interactions and aggregation.
-
pH and Net Charge: The net charge of the dipeptide, which is dependent on the pH of the solution, plays a crucial role. At a pH near the isoelectric point (pI) of the dipeptide, the net charge is minimal, reducing electrostatic repulsion between molecules and increasing the propensity for aggregation.[4]
-
Ionic Strength: The ionic strength of the solution can also impact aggregation. Increased ionic strength can shield electrostatic charges, potentially promoting aggregation.[4]
Troubleshooting Aggregation:
-
Optimize pH: Work at a pH sufficiently above or below the pI of this compound to ensure a net positive or negative charge, which will increase electrostatic repulsion and reduce aggregation.
-
Control Concentration: Use the lowest effective concentration of the dipeptide in your experiments.
-
Incorporate Stabilizing Excipients: The addition of certain excipients can help prevent aggregation. Sugars like mannitol, sorbitol, and sucrose can have a protective effect.[5][6]
-
Solvent Choice: While aqueous solutions are common, for some applications, the choice of solvent can be critical. However, it's important to note that some organic solvents may also promote different forms of self-assembly.[7]
Section 2: Experimental Design and Troubleshooting
This section provides practical guidance on designing stability studies for this compound and troubleshooting common experimental issues.
Q3: I need to assess the stability of my this compound dipeptide. What is a standard experimental workflow?
A robust stability assessment involves subjecting the dipeptide to a range of conditions and monitoring its degradation over time. This is often achieved through forced degradation studies.[8]
Caption: A typical experimental workflow for a this compound dipeptide stability study.
Step-by-Step Protocol for a Forced Hydrolysis Study:
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Prepare this compound Solutions: Dissolve the this compound dipeptide in each buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Include a control sample stored at a low temperature (e.g., 4°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining percentage of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation rate.
Q4: I am having trouble with my HPLC analysis of this compound. What are some common issues and how can I resolve them?
High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing peptide stability.[9][10] However, challenges can arise.
| Issue | Potential Cause | Troubleshooting Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte's ionizable groups. For this compound, using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid) is common. - Reduce the injection volume or sample concentration. - Use a high-purity, well-end-capped C18 column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature. - Flush the column regularly and replace it if performance degrades. |
| Ghost Peaks | - Carryover from previous injections. - Contaminants in the mobile phase or sample diluent. | - Implement a robust needle wash protocol. - Use high-purity solvents and freshly prepared mobile phases. - Run blank injections to identify the source of contamination. |
| Poor Resolution Between this compound and Degradation Products | - Non-optimal mobile phase gradient or stationary phase. | - Optimize the gradient slope and duration. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Try a column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl phase).[11] |
Validated HPLC Method Example:
A validated HPLC method is crucial for accurate stability assessment.[9][10][12]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[10]
Q5: How can I identify the degradation products of my this compound dipeptide?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying degradation products.[13]
Caption: Potential degradation pathways of this compound dipeptide.
By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peaks.
-
Hydrolysis Products: The primary hydrolysis products will be free Phenylalanine (Phe) and Serine (Ser). You would expect to see peaks corresponding to the m/z of these individual amino acids.
-
Oxidation Products: Oxidation of the phenylalanine residue will result in a mass increase of 16 Da (for the addition of one oxygen atom).
-
Tandem MS (MS/MS): To confirm the identity of degradation products, tandem mass spectrometry (MS/MS) is invaluable. By fragmenting the parent ion, you can obtain a characteristic fragmentation pattern that can be used to elucidate the structure of the degradant.
Section 3: Enzymatic Stability of this compound
For many applications, particularly in drug development, understanding the stability of this compound in the presence of enzymes is critical.
Q6: Is the this compound dipeptide susceptible to cleavage by common proteases?
Yes, the this compound dipeptide can be a substrate for certain proteases. The susceptibility depends on the specific enzyme and the conditions of the assay.
-
Chymotrypsin: Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine. Therefore, the this compound bond is a potential cleavage site for chymotrypsin.
-
Pepsin: Pepsin has a broad specificity but often cleaves after hydrophobic and aromatic residues, including phenylalanine.
-
Trypsin: Trypsin is highly specific and cleaves C-terminal to lysine and arginine residues. Therefore, it is unlikely to cleave the this compound dipeptide.
-
Other Proteases: Other proteases, such as certain metallopeptidases, may also have the ability to cleave the this compound bond.
Experimental Protocol for Assessing Enzymatic Stability:
-
Prepare Solutions: Prepare a solution of this compound in a buffer optimal for the activity of the protease being tested (e.g., Tris-HCl for chymotrypsin).
-
Enzyme Addition: Add a known amount of the protease to the this compound solution. Include a control sample without the enzyme.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Time-Point Sampling and Quenching: At various time points, take an aliquot and stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid like trifluoroacetic acid or a specific protease inhibitor).
-
Analysis: Analyze the samples by HPLC to quantify the amount of remaining this compound.
By following these guidelines and troubleshooting steps, you will be better equipped to manage the stability of your this compound dipeptide, leading to more reliable and reproducible research outcomes.
References
-
The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceuticals. [Link]
-
(PDF) The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). ResearchGate. [Link]
-
Validated HPLC Method Research Articles - Page 1. R Discovery. [Link]
-
The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. (2015). ACS Publications. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2021). National Center for Biotechnology Information. [Link]
-
PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Expasy. [Link]
-
Peptidyl Activity-Based Probes for Imaging Serine Proteases. (2021). National Center for Biotechnology Information. [Link]
-
Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. (2014). PLOS One. [Link]
-
Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (2024). Wiley Online Library. [Link]
-
Degradation of Bioactive Peptides by Exopeptidases Influences Cell Behavior. (2019). Purdue University e-Pubs. [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]
-
Activity-Based Profiling of Proteases. Stanford Medicine. [Link]
-
Stability of diphenylalanine peptide nanotubes in solution. (2010). ResearchGate. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
-
Chapter 13: Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. (2019). ACS Symposium Series. [Link]
-
Proteases. Peak Proteins. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry. [Link]
-
How to do HPLC method validation. (2022). YouTube. [Link]
-
Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. (2000). The Journal of Biological Chemistry. [Link]
-
Serine protease biochemistry, mechanism, and inhibitors. (2022). YouTube. [Link]
-
Mechanistic Studies on Dehydration in Class V Lanthipeptides. (2022). ACS Chemical Biology. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. (1991). Pharmaceutical Research. [Link]
-
Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. (2019). Peptide Science. [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). National Center for Biotechnology Information. [Link]
-
Proteases are essential enzymes that regulate protein turnover and activate signaling pathways through targeted peptide bond cleavage. National Center for Biotechnology Information. [Link]
-
The pH-rate profiles of hydrolysis of various peptides by AGP. (a)... ResearchGate. [Link]
-
Peptide bonds: Formation and cleavage. Khan Academy. [Link]
-
Stability Issues of Peptide Drugs and Their Solutions. (2024). Yanfen Biotech. [Link]
-
Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry. (1998). Journal of Chromatography A. [Link]
-
Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. National Center for Biotechnology Information. [Link]
-
The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. National Center for Biotechnology Information. [Link]
-
Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. (2020). YouTube. [Link]
-
Representation of the cleavage sites (-) of pepsin, trypsin,... ResearchGate. [Link]
Sources
- 1. Identifying protease-activated targets and exploring therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peakproteins.com [peakproteins.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Phe-Ser Solubility Technical Support Center
Welcome to the technical support center for the dipeptide Phenylalanine-Serine (Phe-Ser). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this specific dipeptide. Here, you will find scientifically grounded explanations, actionable troubleshooting protocols, and practical insights to ensure the successful preparation of your this compound solutions.
Understanding the Challenge: The Physicochemical Nature of this compound
The solubility of any peptide is dictated by its primary amino acid sequence. This compound is a dipeptide composed of Phenylalanine (Phe) and Serine (Ser).
-
Phenylalanine (Phe): This amino acid possesses a nonpolar, aromatic benzyl side chain, rendering it hydrophobic.[1]
-
Serine (Ser): This amino acid contains a polar hydroxyl (-OH) group, making it hydrophilic.
The combination of a hydrophobic and a hydrophilic residue gives this compound an amphipathic character. While the serine residue aids in aqueous solubility, the bulky, nonpolar phenylalanine can lead to poor solubility in water, especially at or near its isoelectric point.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound powder not dissolving in sterile water?
A1: The limited solubility of this compound in pure water is often due to the hydrophobic nature of the phenylalanine residue. At neutral pH, the dipeptide has a net neutral charge, which can lead to intermolecular aggregation driven by hydrophobic interactions between the phenyl rings. This aggregation can prevent the peptide from fully solvating in water. A predicted water solubility for Phenylalanylserine is approximately 3.89 g/L.[2]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For a peptide with mixed polarity like this compound, a sequential dissolution approach is recommended.
-
Initial Attempt: Begin with a small amount of deionized water or a standard biological buffer (e.g., PBS, pH 7.4). Gentle vortexing or sonication can aid dissolution.
-
If Unsuccessful: If the peptide remains insoluble or forms a suspension, the use of a small amount of an organic solvent is advised. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with water.[3] Dissolve the peptide in a minimal volume of DMSO first, and then slowly add your aqueous buffer to the desired final concentration. Be mindful that high concentrations of DMSO can be detrimental to biological systems.[4]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution is a critical factor influencing the solubility of peptides.[5] By adjusting the pH away from the isoelectric point (pI) of the dipeptide, you can increase its net charge, thereby enhancing its interaction with water molecules and improving solubility.
-
Acidic pH (below pI): At a pH below its pI, the N-terminal amino group of this compound will be protonated (-NH3+), giving the molecule a net positive charge. This can improve solubility in acidic buffers.
-
Basic pH (above pI): At a pH above its pI, the C-terminal carboxyl group will be deprotonated (-COO-), resulting in a net negative charge and potentially increasing solubility in basic buffers.
Q4: Can I heat the solution to dissolve my this compound?
A4: Gentle warming (e.g., to 37-40°C) can increase the kinetic energy of the system and may help overcome the energy barrier for dissolution.[6] However, excessive heating should be avoided as it can lead to degradation of the peptide.
Troubleshooting Guide: A Step-by-Step Workflow
If you are encountering persistent solubility issues with this compound, follow this systematic troubleshooting guide.
Step 1: Preliminary Assessment
-
Visual Inspection: Is the peptide forming a fine suspension, large clumps, or a gel-like substance?
-
Concentration: Are you attempting to dissolve the peptide at a very high concentration?
Step 2: Systematic Solubilization Protocol
This protocol is designed to systematically explore different solvent conditions to achieve complete dissolution of this compound.
Experimental Protocol: Systematic Solubilization of this compound
-
Initial Dissolution in Water/Buffer:
-
To a small, known amount of lyophilized this compound, add a small volume of sterile, deionized water or your target aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex gently for 1-2 minutes.
-
If the peptide does not dissolve, proceed to the next step.
-
-
pH Adjustment:
-
Acidification: To the suspension from Step 1, add 10% acetic acid dropwise while vortexing. Observe for dissolution.
-
Alkalinization: If acidification does not work, take a fresh aliquot of the peptide and suspend it in water/buffer. Add 0.1 M ammonium hydroxide dropwise while vortexing.
-
-
Organic Solvent Addition:
-
If pH adjustment is unsuccessful, weigh out a fresh, small amount of this compound.
-
Add a minimal volume of DMSO (e.g., 10-50 µL) to completely dissolve the peptide.
-
Slowly add your desired aqueous buffer to the DMSO-peptide solution, vortexing continuously, until the final desired concentration is reached. If the peptide begins to precipitate, you may have reached its solubility limit in that particular aqueous/organic solvent mixture.
-
-
Aiding Dissolution:
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. Avoid overheating the sample.
-
Gentle Warming: Briefly warm the solution to 37°C.
-
Visualization of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting this compound solubility issues.
Data Summary
The following table summarizes the key physicochemical properties of the constituent amino acids of this compound, which inform the solubility strategy.
| Amino Acid | Property | Implication for this compound Solubility |
| Phenylalanine (Phe) | Nonpolar, Hydrophobic[1] | Tends to decrease aqueous solubility, promotes aggregation. |
| Serine (Ser) | Polar, Uncharged[7] | Enhances interaction with water, improving aqueous solubility. |
The Role of pH in this compound Solubility: A Deeper Look
The solubility of amino acids and peptides is lowest at their isoelectric point (pI), where the net charge is zero.[5] By manipulating the pH of the solvent, we can alter the charge state of the N-terminal amino group and the C-terminal carboxyl group of this compound, thereby increasing its solubility.
Visualization of pH-Dependent Charging
Caption: Ionization states of this compound at different pH values.
References
-
FooDB. (2020). Showing Compound Phenylalanylserine (FDB112020). Retrieved from [Link]
-
Hossain, A., Roy, S., Ghosh, S., Mondal, S., & Dolui, B. K. (2015). Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics. RSC Advances, 5(86), 69839-69847. Retrieved from [Link]
- Kharat, P. N., & Legan, S. (2021). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of Science and Research (IJSR), 10(7), 843-846.
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
-
Treviño, S., et al. (2007). Solubilities of amino acids in water at various pH values under 298.15 K. Journal of Chemical & Engineering Data, 52(5), 1853-1857. Retrieved from [Link]
-
Pace, C. N., et al. (2014). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 23(9), 1162-1171. Retrieved from [Link]
-
Honda, S. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Retrieved from [Link]
-
Yuan, C., et al. (2014). Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes. PLoS ONE, 9(9), e107477. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Showing Compound Phenylalanylserine (FDB112020) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 7. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Phenylalanine-Serine (Phe-Ser) Dipeptides
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination sources and other issues encountered during the synthetic preparation of the dipeptide Phenylalanine-Serine (Phe-Ser). As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Pre-Synthesis Considerations: The Foundation of a Successful Synthesis
The quality of your final this compound dipeptide is fundamentally linked to the purity of your starting materials. Overlooking this crucial first step can lead to a cascade of issues that are difficult to resolve post-synthesis.
Question: I'm seeing a variety of unidentifiable peaks in my crude HPLC analysis. Could my starting materials be the problem?
Answer: Absolutely. The principle of "garbage in, garbage out" is highly applicable to peptide synthesis. Here’s a breakdown of what to scrutinize:
-
Amino Acid Derivatives (Fmoc-Phe-OH and Fmoc-Ser(tBu)-OH):
-
Purity: Always use amino acids specified for peptide synthesis (≥99% purity). Lower-grade materials can contain diastereomers or related amino acid impurities.
-
Storage: Both derivatives should be stored desiccated and refrigerated. Moisture can lead to the hydrolysis of the Fmoc group, resulting in the free amino acid which can cause deletion sequences.
-
Side-Chain Protection: For serine, the tert-butyl (tBu) protecting group is common in Fmoc-based solid-phase peptide synthesis (SPPS). Incomplete protection of the serine hydroxyl group can lead to O-acylation during coupling, resulting in branched peptides or other side products.[1]
-
-
Resin:
-
Loading: Inconsistent resin loading can lead to variability in yield and purity. Always verify the substitution level of your pre-loaded resin or perform a test coupling and cleavage on a small scale.
-
Swelling: The resin must swell properly in your chosen solvent to ensure that the reactive sites are accessible.[2][3] Poor swelling can lead to incomplete reactions and truncated sequences.[4] If you observe poor swelling, consider switching to a different solvent or using a more compatible resin for your sequence.[4]
-
-
Solvents and Reagents:
-
Solvent Quality: Use peptide synthesis or HPLC-grade solvents. Lower-grade solvents can contain impurities that may react with your peptide. For example, secondary amines in DMF can cause premature Fmoc deprotection.
-
Reagent Stability: Coupling reagents like HBTU and HATU can degrade over time, especially if exposed to moisture.[5] Degraded coupling reagents will have lower activity, leading to incomplete coupling and the formation of deletion sequences.
-
Workflow for Qualifying Starting Materials
Caption: A workflow for qualifying starting materials before commencing a full-scale this compound synthesis.
Troubleshooting Guide During Solid-Phase Peptide Synthesis (SPPS)
This section addresses common issues that arise during the iterative cycles of deprotection and coupling in SPPS.
Amino Acid Coupling
Question: My HPLC analysis shows a significant peak corresponding to the N-terminal serine deletion sequence (H-Ser-Resin). What could be the cause?
Answer: A major peak corresponding to a deletion of the N-terminal phenylalanine points to inefficient coupling of Fmoc-Phe-OH to the deprotected H-Ser-Resin. Several factors can contribute to this:
-
Insufficient Reagent Excess: For a standard synthesis, a 3-5 fold excess of the amino acid and coupling reagents over the resin substitution is recommended. For a potentially difficult coupling like that of the bulky phenylalanine, you may need to increase this excess.
-
Suboptimal Activation: The pre-activation time of the amino acid with the coupling reagent is critical. Insufficient activation will result in a low concentration of the active ester, leading to a sluggish and incomplete reaction.
-
Steric Hindrance: The bulky side chain of phenylalanine can sterically hinder its approach to the N-terminus of the resin-bound serine.
-
Peptide Aggregation: While less common for a dipeptide, the growing peptide chain can sometimes aggregate on the resin, making the N-terminus inaccessible.[4] This is more of a concern for longer or more hydrophobic sequences.[6]
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Double Couple: Perform a second coupling step with a fresh solution of activated Fmoc-Phe-OH.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50 °C) to increase the reaction rate.[7]
-
-
Change Coupling Reagents: If using a standard carbodiimide like DIC with HOBt, consider switching to a more potent uronium/aminium-based reagent like HATU or HBTU, which are known to accelerate coupling and reduce side reactions.[8]
-
Solvent Choice: Ensure you are using a solvent that promotes good resin swelling and peptide solvation, such as NMP or DMF.[4] In cases of suspected aggregation, adding a small amount of a chaotropic agent like DMSO can be beneficial.[4]
Question: I'm observing a peak with a mass of +57 Da in my crude product. What is this?
Answer: A +57 Da mass addition is often indicative of the addition of a glycine residue. This can happen if your Fmoc-Phe-OH is contaminated with Fmoc-Gly-OH. However, in the context of this compound synthesis, a more likely culprit is the capping step. If you are using a capping step with acetic anhydride to block unreacted N-termini, a +42 Da (acetyl group) adduct would be expected. The +57 Da could arise from a double acetylation or a reaction with a glycine impurity in your reagents. A more thorough investigation of your starting materials and reagents is warranted.
Fmoc Deprotection
Question: I'm seeing a peak in my HPLC with a mass that corresponds to Fmoc-Phe-Ser. What went wrong?
Answer: The presence of the Fmoc-protected dipeptide in your crude product indicates incomplete Fmoc deprotection of the N-terminal phenylalanine.
-
Cause: The standard deprotection solution of 20% piperidine in DMF may not be sufficient for complete removal of the Fmoc group, especially if the peptide is aggregated on the resin.[4]
-
Solution:
-
Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step.
-
Use a Stronger Base: A small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution to increase its basicity and enhance the rate of Fmoc removal.[9] However, be cautious as DBU can promote other side reactions.[9]
-
Side Reactions
Question: My mass spectrometry results show a peak at -18 Da from the expected mass of this compound. What is this impurity?
Answer: A loss of 18 Da (the mass of a water molecule) from your target peptide is a classic sign of diketopiperazine formation .[4]
-
Mechanism: This is an intramolecular cyclization reaction that is most prevalent at the dipeptide stage.[4] The free N-terminus of the second amino acid (in this case, Phe) attacks the ester linkage of the first amino acid (Ser) to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.
Mechanism of Diketopiperazine Formation
Caption: The intramolecular cyclization of the dipeptide on the resin leads to the formation of a diketopiperazine and premature cleavage.
Mitigation Strategies:
-
Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can suppress diketopiperazine formation.[4]
-
Coupling the Third Amino Acid Quickly: If you are synthesizing a longer peptide, coupling the third amino acid immediately after the deprotection of the second can help to minimize the time the free dipeptide is available to cyclize.
-
Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide (Fmoc-Phe-Ser-OH) can bypass the problematic dipeptidyl-resin intermediate altogether.[4]
Question: I am observing diastereomers of my this compound dipeptide. How can I minimize racemization?
Answer: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern in peptide synthesis.[4][10] It can occur during the activation and coupling steps.[10][11] Serine is known to be more prone to racemization than many other amino acids.[12][13]
-
Mechanism: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone intermediate, which can tautomerize to a form where the chirality at the alpha-carbon is lost.
Factors Influencing Racemization:
-
Coupling Reagents: Certain coupling reagents are more prone to causing racemization than others.
-
Base: The choice and amount of base used during coupling can significantly impact the extent of racemization.[11]
-
Temperature: Higher temperatures can increase the rate of racemization.
Strategies to Minimize Racemization:
-
Use of Additives: The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings can suppress racemization by forming an active ester that is less prone to oxazolone formation.[4][8]
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally considered to be low-racemization coupling reagents.[8]
-
Base Selection: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts.[8]
-
Low Temperature: Perform the coupling at 0 °C or room temperature to minimize racemization.
Post-Synthesis Workup and Purification
Question: After cleavage from the resin, my crude product is a sticky oil and won't precipitate from ether. What should I do?
Answer: The physical properties of the crude peptide can sometimes make the standard ether precipitation challenging.[14]
-
Incomplete TFA Removal: Residual trifluoroacetic acid (TFA) from the cleavage cocktail can keep the peptide solubilized in ether.[14] Ensure you have thoroughly evaporated the TFA under a stream of nitrogen or by rotary evaporation.
-
Hydrophobicity: The bulky, hydrophobic phenylalanine residue can sometimes lead to oily products, especially in a short dipeptide.
-
Alternative Precipitation Solvents: If cold diethyl ether is ineffective, try a less polar solvent mixture, such as a 1:1 mixture of diethyl ether and hexane or pentane.[14]
-
Direct Purification: If precipitation is consistently failing, you can dissolve the oily residue directly in your HPLC mobile phase (e.g., water/acetonitrile with 0.1% TFA), filter it, and proceed with purification.[14]
Question: My HPLC chromatogram shows a broad peak for my this compound product. How can I improve the peak shape?
Answer: A broad peak in reverse-phase HPLC can be due to several factors:
-
Secondary Interactions: The free hydroxyl group of serine can interact with the silica backbone of the C18 column, leading to peak tailing.
-
Ion Pairing: Incomplete ion pairing of the N- and C-termini can result in poor peak shape.
-
Aggregation: The peptide may be aggregating in the mobile phase.
Troubleshooting HPLC Purification:
-
Mobile Phase Additives: Ensure your mobile phase contains an ion-pairing agent, typically 0.1% TFA in both water (solvent A) and acetonitrile (solvent B).
-
Gradient Optimization: A shallower gradient can often improve the resolution of closely eluting peaks.
-
Temperature: Running the column at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape by reducing viscosity and disrupting secondary interactions.
Summary of Common Contaminants in this compound Synthesis
| Contaminant | Mass Change | Likely Cause | Suggested Action |
| Deletion Sequence (Ser) | -147 Da | Incomplete coupling of Phe | Double couple, change coupling reagent |
| Incomplete Fmoc Deprotection | +222 Da | Insufficient deprotection time/reagent | Extend deprotection, add DBU |
| Diketopiperazine | -18 Da | Intramolecular cyclization | Use 2-CTC resin, couple 3rd AA quickly |
| Racemization (D-Phe-L-Ser or L-Phe-D-Ser) | No change | Oxazolone formation during coupling | Use HOBt/Oxyma, low-racemization reagents |
| tBu Adduct on Serine | +56 Da | Incomplete removal of tBu group | Extend cleavage time, use more scavenger |
Frequently Asked Questions (FAQs)
Q1: What is the best resin to use for this compound synthesis?
For a simple dipeptide, a standard Wang or 2-chlorotrityl chloride (2-CTC) resin is suitable. If you are concerned about diketopiperazine formation, the 2-CTC resin is the preferred choice due to its steric bulk.[4]
Q2: How do I confirm the identity and purity of my final product?
The identity of your this compound dipeptide should be confirmed by mass spectrometry (MS), which will give you the molecular weight. The purity should be assessed by analytical reverse-phase high-performance liquid chromatography (RP-HPLC), which separates your target peptide from any impurities.
Q3: What scavengers should I use in my cleavage cocktail?
A standard cleavage cocktail for a simple dipeptide like this compound is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a scavenger that will capture the tert-butyl cations generated from the deprotection of the serine side chain, preventing them from re-attaching to the peptide.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available from: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. Available from: [Link]
-
Peptide & HT Organic Synthesis Technical Resources. Merck Millipore. Available from: [Link]
-
Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. PMC. NIH. Available from: [Link]
-
Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester. ResearchGate. Available from: [Link]
-
Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed. Available from: [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. ACS Publications. Available from: [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CSBio. Available from: [Link]
-
Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. MDPI. Available from: [Link]
-
What do you do when your peptide synthesis fails?. Biotage. Available from: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications. Available from: [Link]
-
New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide. ResearchGate. Available from: [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Available from: [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. Available from: [Link]
-
Related impurities in peptide medicines. PubMed. Available from: [Link]
-
Peptide Synthesis Workflow. Technoprocur.cz. Available from: [Link]
-
Peptide synthesis troubleshooting. Reddit. Available from: [Link]
-
Amino Acids 4. Formation of a Dipeptide. YouTube. Available from: [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available from: [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. technoprocur.cz [technoprocur.cz]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Scaling Up Phe-Ser Dipeptide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of L-Phenylalanyl-L-Serine (Phe-Ser). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this dipeptide. We will address common challenges through detailed FAQs and troubleshooting guides, grounded in established scientific principles and practical field experience.
Overview of this compound Synthesis Strategies
The production of a simple dipeptide like this compound can be approached through two primary methodologies: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This is dominated by Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). For a dipeptide, LPPS is often more economical and scalable than SPPS, though it may require more intensive purification development.[1][2] Key challenges in chemical synthesis include preventing side reactions like racemization and ensuring the complete protection of the serine hydroxyl group to avoid O-acylation.[3]
-
Enzymatic Synthesis: This approach utilizes proteases, such as thermolysin, in reverse to form the peptide bond.[4] It offers high stereoselectivity and milder reaction conditions, reducing the risk of side reactions and simplifying downstream processing.[4] The primary challenge is optimizing reaction conditions (e.g., pH, solvent system) to favor synthesis over the enzyme's natural hydrolytic activity.[5]
Workflow for this compound Production
Below is a generalized workflow illustrating the key stages in producing purified this compound dipeptide.
Caption: Generalized workflow for this compound dipeptide production.
Frequently Asked Questions (FAQs)
Q1: Which protecting group strategy is best for the Serine side-chain hydroxyl group?
A1: The choice is dictated by your overall synthesis strategy (Fmoc/tBu vs. Boc/Bzl).
-
For Fmoc-based synthesis (SPPS or LPPS): The tert-butyl (tBu) group is standard for protecting the serine hydroxyl.[6] It is stable to the piperidine used for Fmoc removal but is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final trifluoroacetic acid (TFA) cleavage step.
-
For Boc-based synthesis: The benzyl (Bzl) ether is the conventional choice.[6][7] It is stable to the TFA used for Boc deprotection but is removed under strong acid conditions (like HF) or by catalytic hydrogenolysis. Using an unprotected serine hydroxyl group is strongly discouraged as it can lead to O-acylation, forming ester byproducts that are difficult to remove.[3]
Q2: What are the optimal starting substrates for thermolysin-catalyzed synthesis of this compound?
A2: Thermolysin preferentially recognizes a large hydrophobic amino acid (like Phe) as the acyl donor (the P1' position).[8][9] The N-terminus of the acyl donor must be protected, commonly with a benzyloxycarbonyl (Z) group. The C-terminus of the nucleophile (Serine) is typically an ester or amide. A common and effective reaction scheme is: Z-Phe-OH + H-Ser-NH2 --(Thermolysin)--> Z-Phe-Ser-NH2 The Z-group can later be removed by hydrogenolysis. This combination often leads to high yields due to the low solubility of the product, which precipitates from the aqueous reaction medium and drives the equilibrium toward synthesis.[5]
Q3: What is the most common cause of racemization in this compound chemical synthesis, and how can it be avoided?
A3: Racemization, the loss of stereochemical integrity, is a significant risk during the activation of the N-protected Phenylalanine's carboxyl group. It can occur via two main pathways: direct proton abstraction from the α-carbon or through the formation of an azlactone (oxazolone) intermediate.
-
Mitigation Strategies:
-
Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) with your carbodiimide coupling reagent (e.g., DIC, EDC) significantly suppresses racemization.[10]
-
Choose Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, or COMU are generally more efficient and less prone to causing racemization than carbodiimides alone.[2] However, be aware of the limitations; for instance, benzotriazole-containing reagents can have explosive properties at scale, and COMU is unstable in DMF.[2][10]
-
Control Base Exposure: Minimize the exposure time to tertiary amines (e.g., DIPEA, NMM) and use the minimum stoichiometric amount necessary, as excess base can promote racemization.
-
Q4: What is the best analytical method for monitoring reaction progress and final purity?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both monitoring the reaction and assessing the final purity of peptides.[11][12][13] A C18 column is typically used.
-
In-Process Monitoring: A small aliquot of the reaction mixture can be deprotected (if necessary) and injected to observe the consumption of starting materials and the formation of the product peak.
-
Final Purity Analysis: The final, purified product should be analyzed using a validated HPLC method to determine purity, typically with UV detection at 210-220 nm.[11] Mass spectrometry (LC-MS) should be used to confirm the identity (molecular weight) of the product peak.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of this compound production.
Problem 1: Low Dipeptide Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Coupling (Chemical Synthesis) | The peptide bond formation did not go to completion. Validation: Check the crude HPLC chromatogram for a significant peak corresponding to the unreacted amino component (e.g., H-Ser-OMe). | 1. Increase Reaction Time/Temperature: Modestly increasing time or temperature can improve conversion.[14] 2. Change Coupling Reagent: Switch to a more potent activator like HATU or COMU.[2][14] 3. Perform a Double Couple: After the initial coupling reaction, filter and wash (if SPPS) and then repeat the coupling step with fresh reagents.[14] |
| Enzyme Inhibition/Inactivity (Enzymatic Synthesis) | The enzyme may be denatured or inhibited. Validation: Run a small-scale control reaction with fresh, certified enzyme and substrates to confirm its activity. | 1. Optimize pH and Temperature: Ensure the reaction buffer pH and temperature are within the optimal range for the enzyme (e.g., pH 7-8 for thermolysin).[5] 2. Check for Inhibitors: Ensure starting materials and solvents are free from heavy metals or other known protease inhibitors. 3. Consider Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for easier reuse, potentially improving overall process yield. |
| Product Hydrolysis (Enzymatic Synthesis) | The reaction equilibrium is favoring the breakdown of the dipeptide. This is common in high-water content systems. Validation: Monitor the product concentration over time via HPLC. A decrease after an initial peak indicates hydrolysis. | 1. Reduce Water Content: Introduce a water-miscible organic co-solvent (e.g., acetonitrile, t-butanol) to shift the equilibrium towards synthesis.[5] 2. Induce Product Precipitation: Design the reaction so the protected dipeptide product is insoluble and precipitates, effectively removing it from the equilibrium and driving the reaction forward. |
| Poor Substrate Solubility | Either the protected Phe or Ser derivative is not fully dissolved in the reaction solvent, limiting its availability for the reaction. Validation: Visually inspect the reaction mixture for undissolved solids. | 1. Change Solvent System: For LPPS, switch to a solvent with better solubilizing power, such as NMP instead of DMF for hydrophobic sequences.[14] 2. Add Solubilizing Tags: For very difficult sequences, incorporating temporary solubilizing tags can be an option, although this adds complexity.[15] |
Problem 2: Presence of Significant Impurities in Crude Product
| Impurity Type | Identification & Cause | Prevention & Mitigation Strategy |
| This compound-Phe or other Deletion/Insertion Sequences | ID: Peaks with unexpected molecular weights in LC-MS. Cause: Inefficient washing steps in SPPS, or side reactions from impure starting materials. | 1. Use High-Quality Reagents: Start with amino acid derivatives of >99% purity.[15] 2. Optimize Washing Protocols (SPPS): Ensure sufficient solvent volumes and wash cycles between coupling and deprotection steps to remove all unreacted reagents and byproducts. |
| Racemized Dipeptide (D-Phe-L-Ser or L-Phe-D-Ser) | ID: A shoulder or separate peak very close to the main product peak in the RP-HPLC chromatogram. Requires a chiral HPLC method for definitive confirmation. Cause: Over-activation or excessive base during the chemical coupling step.[3] | 1. Use Racemization Suppressants: Always use an additive like Oxyma or HOBt with carbodiimides.[10] 2. Avoid Strong Bases: Use a hindered base like DIPEA instead of TEA and use the minimum amount required (typically 1-2 equivalents). 3. Lower Temperature: Perform the coupling reaction at 0°C to reduce the rate of racemization. |
| Diketopiperazine (DKP) Formation | ID: A cyclic dipeptide impurity (cyclo-Phe-Ser) confirmed by MS. Cause: This is a common side reaction in SPPS after the second amino acid is coupled. The free N-terminus of the dipeptide can attack its own C-terminal ester linkage to the resin, cleaving itself off as a cyclic DKP. | 1. Use 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin allows for the attachment of the first amino acid without strong activation conditions and is known to suppress DKP formation. 2. Protect the Dipeptide N-terminus: If synthesizing the dipeptide on resin for subsequent fragment condensation, consider using a more sterically hindered protecting group like Boc on the second amino acid (Phe) to slow the rate of cyclization. |
| O-Acylation of Serine | ID: An impurity with a mass corresponding to this compound acylated with another Phe residue (this compound(CO-Phe)). Cause: Incomplete protection of the serine hydroxyl group, which then acts as a nucleophile during the coupling of the next amino acid. | 1. Ensure Complete Protection: Use a serine derivative with a robust side-chain protecting group (tBu or Bzl).[6] 2. Verify Starting Material Purity: Confirm that your protected serine starting material is free of any unprotected variants. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common issues during this compound production.
Caption: Decision tree for troubleshooting this compound synthesis.
Protocols and Data
Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Phe-Ser-NH₂
This protocol is a representative example for lab-scale enzymatic synthesis.
-
Substrate Preparation: Dissolve Z-L-Phenylalanine (1.1 equivalents) in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO). In a separate vessel, dissolve L-Serine amide (H-Ser-NH₂, 1.0 equivalent) in a pH 7.5 Tris-HCl buffer.
-
Reaction Setup: Combine the two solutions. The final reaction mixture should ideally contain 10-30% (v/v) organic co-solvent to balance substrate solubility and enzyme activity.[5]
-
Enzyme Addition: Add thermolysin (typically 1-5% by weight relative to the limiting substrate).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 37-40°C). The protected dipeptide product, Z-Phe-Ser-NH₂, should begin to precipitate.
-
Monitoring: Periodically take a sample from the supernatant, dilute it, and analyze by RP-HPLC to monitor the disappearance of H-Ser-NH₂.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to 4°C to maximize precipitation. Filter the solid product and wash thoroughly with cold water to remove the buffer and enzyme. Wash with a non-polar solvent like diethyl ether to remove unreacted Z-Phe-OH.
-
Drying: Dry the product under vacuum. The resulting Z-Phe-Ser-NH₂ can be carried forward to the deprotection step.
Protocol 2: General RP-HPLC Purification
Purification is critical for achieving the high purity required for pharmaceutical applications.[11][16]
-
Column: C18 silica column (particle size and dimensions depend on scale).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Crude Loading: Dissolve the crude, deprotected this compound peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the solution before loading.
-
Gradient Elution: Elute the peptide using a linear gradient. The exact gradient must be optimized but a representative example is shown below.
-
Fraction Collection: Collect fractions across the main product peak.
-
Analysis: Analyze the purity of each fraction by analytical RP-HPLC. Pool fractions that meet the purity specification (>98%).
-
Final Step: Lyophilize the pooled, pure fractions to obtain the final this compound dipeptide as a white, fluffy powder.
Table 1: Example RP-HPLC Gradient for this compound Purification
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 20.0 | 95 | 5 |
| 5 | 20.0 | 95 | 5 |
| 35 | 20.0 | 75 | 25 |
| 40 | 20.0 | 10 | 90 |
| 45 | 20.0 | 10 | 90 |
| 46 | 20.0 | 95 | 5 |
| 50 | 20.0 | 95 | 5 |
| Note: This is an illustrative gradient for a preparative column and must be optimized based on the specific column and crude peptide profile. |
References
-
Al-Warhi, T., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
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Castelletto, V., & Hamley, I. W. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules. Available at: [Link]
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Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Available at: [Link]
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GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Available at: [Link]
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López-Gallego, F., & Schmidt-Dannert, C. (2005). Peptide synthesis: Chemical or enzymatic. ResearchGate. Available at: [Link]
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Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. Available at: [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
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S.S, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]
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Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. PNAS. Available at: [Link]
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American Peptide Society. (n.d.). Downstream Processing/ Purification/ Isolation of Peptides. WordPress. Available at: [Link]
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Lättig, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]
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Synpeptide. (n.d.). How to Optimize Peptide Synthesis? Synpeptide. Available at: [Link]
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S.S, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
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Errit, C., et al. (2003). Enzymatic synthesis of peptides on a solid support. ResearchGate. Available at: [Link]
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Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
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Polypeptide Group. (n.d.). Downstream processes for peptide manufacturing: optimization strategy and latest technical trends. Polypeptide. Available at: [Link]
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Reddit. (2016). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. Available at: [Link]
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Kumar, D., & Bhalla, T. C. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules. Available at: [Link]
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Wuxi AppTec. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Wuxi AppTec. Available at: [Link]
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Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]
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Cunliffe, J., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link]
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Fields, G. B., et al. (1994). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
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GenScript. (n.d.). Peptide Design Strategy: Basics, Optimization, and Application. GenScript. Available at: [Link]
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Morales-San-Frutos, J., et al. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. Available at: [Link]
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LCGC International. (2019). The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]
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Zhang, S., et al. (2020). Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. CCS Chemistry. Available at: [Link]
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Isidro-Llobet, A., et al. (2011). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available at: [Link]
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Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]
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Guida, F., et al. (2021). Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography. Processes. Available at: [Link]
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Scribd. (n.d.). Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]
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Barberis, S., et al. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. Frontiers in Microbiology. Available at: [Link]
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ResearchGate. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Proposed mechanism of thermolysin-catalyzed hydrolysis. ResearchGate. Available at: [Link]
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van den Burg, B., et al. (1991). Reaction mechanism, specificity and pH-dependence of peptide synthesis catalyzed by the metalloproteinase thermolysin. PubMed. Available at: [Link]
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Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]
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Validation & Comparative
Phe-Ser Dipeptide Assemblies: A Critical Evaluation Against Conventional Drug Delivery Vectors
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation
In the dynamic landscape of drug delivery, the quest for vectors that are not only efficient but also biocompatible and precisely targeted remains a paramount challenge. Among the emerging class of biomolecular carriers, self-assembling dipeptides, particularly Phenylalanyl-serine (Phe-Ser), have garnered interest for their potential to form versatile nanostructures for therapeutic delivery. This guide provides a comprehensive comparison of this compound-based systems against established drug delivery vectors, namely liposomes and polymeric nanoparticles. We will delve into the underlying principles of their formation, comparative efficacy based on available data, and the experimental methodologies required for their rigorous evaluation.
The Rationale for Dipeptide-Based Drug Delivery
Peptide-based drug delivery systems offer several intrinsic advantages over synthetic carriers, including enhanced biocompatibility, biodegradability into non-toxic amino acid components, and the potential for specific targeting through molecular recognition.[1][2] Short, self-assembling peptides, such as dipeptides, are particularly attractive due to their simple and cost-effective synthesis.[3][4]
The self-assembly of aromatic dipeptides is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic rings, hydrogen bonding, and hydrophobic interactions.[5][6] In the case of this compound, the phenylalanine residue provides the aromatic and hydrophobic component crucial for initiating assembly, while the serine residue, with its hydroxyl group, can participate in hydrogen bonding, contributing to the stability and morphology of the resulting nanostructures. These dipeptides can self-assemble into various architectures, such as nanotubes, nanofibers, vesicles, and hydrogels, depending on the concentration, pH, and solvent conditions.[6] This morphological versatility allows for the encapsulation of a wide range of therapeutic molecules, from small hydrophobic drugs to larger biologics.[7][8]
Comparative Analysis of Drug Delivery Vectors
A direct, quantitative comparison of this compound with other vectors is challenging due to the nascent stage of research on this specific dipeptide. However, by drawing parallels with structurally similar dipeptides (e.g., diphenylalanine) and compiling data from various studies, we can construct a comparative framework.
| Parameter | This compound Based Systems (Inferred) | Liposomes | Polymeric Nanoparticles |
| Composition | Phenylalanine, Serine | Phospholipids, Cholesterol | Biodegradable polymers (e.g., PLGA, PLA) |
| Size Range | 50 - 300 nm | 80 - 200 nm[9] | 100 - 500 nm |
| Drug Loading Capacity (% w/w) | Typically low to moderate | Up to 20% | Up to 25% |
| Encapsulation Efficiency (%) | Variable, dependent on drug and assembly conditions | High for lipophilic drugs (>90%)[10] | 50-90%[11] |
| Biocompatibility | High (degrades to amino acids)[1][2] | High (composed of natural lipids)[12] | Generally high, but depends on polymer[13] |
| Targeting Potential | High (can be functionalized with targeting ligands) | High (surface can be modified) | High (surface can be modified) |
| Release Mechanism | Diffusion, degradation, pH-responsive disassembly[5][7] | Diffusion, membrane fusion, stimuli-responsive release[7] | Diffusion, erosion, swelling[11] |
| Stability | Moderate, sensitive to environmental changes | Can be an issue (leakage, fusion)[14] | Generally high[15] |
Key Insights from the Comparison:
-
Biocompatibility: this compound systems hold a distinct advantage in their inherent biocompatibility and degradation into natural, harmless components.[1][2]
-
Drug Loading and Encapsulation: Liposomes and polymeric nanoparticles generally exhibit higher and more established drug loading capacities and encapsulation efficiencies, particularly for a wider range of drug polarities.[10][11] The efficiency of drug loading into self-assembling dipeptide structures is highly dependent on the interplay between the drug and the peptide, which can be a limitation.
-
Versatility and Functionalization: All three platforms offer excellent potential for surface modification to attach targeting ligands, enabling active targeting of specific cells or tissues.
-
Stimuli-Responsiveness: this compound assemblies, like other peptide-based systems, can be designed to be responsive to environmental cues such as pH, which is a significant advantage for targeted release in the acidic tumor microenvironment.[5]
Mechanism of this compound Mediated Drug Delivery
The delivery of therapeutic agents using this compound nanostructures involves a multi-step process, from encapsulation to cellular uptake and drug release.
Figure 1: this compound drug delivery mechanism.
The process begins with the self-assembly of this compound monomers in the presence of the drug, leading to its entrapment within the forming nanostructure. These drug-loaded nanoparticles can then be administered and, if functionalized with targeting moieties, will preferentially accumulate at the desired site. Cellular uptake is typically mediated by endocytosis.[1] Once inside the cell, the nanostructure is trafficked to endosomes and subsequently lysosomes. The acidic environment of the lysosome can trigger the disassembly of the pH-sensitive this compound nanostructure, leading to the release of the encapsulated drug into the cytoplasm to exert its therapeutic effect.[7]
Experimental Protocols for Evaluation
To rigorously assess the efficacy of a this compound based drug delivery system, a series of well-defined experiments are essential.
Preparation and Characterization of this compound Nanoparticles
Objective: To synthesize and characterize drug-loaded this compound nanoparticles.
Protocol:
-
Dissolution: Dissolve this compound dipeptide in an appropriate solvent (e.g., hexafluoroisopropanol) and the therapeutic drug in a compatible solvent.
-
Mixing and Self-Assembly: Mix the peptide and drug solutions at a desired molar ratio. Induce self-assembly by adding an anti-solvent (e.g., deionized water) under controlled conditions (e.g., stirring speed, temperature).
-
Purification: Remove the organic solvent and non-encapsulated drug by dialysis or centrifugation.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and surface charge of the nanoparticles.
-
Morphology: Visualize the nanoparticle shape and size using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after lysing the nanoparticles.
-
Figure 2: Nanoparticle preparation workflow.
In Vitro Drug Release Study
Objective: To determine the release kinetics of the drug from the this compound nanoparticles.
Protocol:
-
Setup: Place a known concentration of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off.
-
Incubation: Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation. To simulate the tumor microenvironment, parallel experiments can be run at acidic pH (e.g., pH 5.5).[7]
-
Sampling: At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Cellular Uptake and Cytotoxicity Assays
Objective: To evaluate the cellular internalization and therapeutic efficacy of the drug-loaded nanoparticles.
Protocol:
-
Cell Culture: Culture the target cancer cell line to the desired confluency.
-
Incubation: Treat the cells with free drug, drug-loaded this compound nanoparticles, and empty nanoparticles (as a control) at various concentrations for different time points.
-
Cellular Uptake Quantification:
-
Lyse the cells and quantify the intracellular drug concentration using HPLC or a fluorescence-based assay if the drug is fluorescent.
-
Alternatively, use flow cytometry or fluorescence microscopy to visualize and quantify uptake if the nanoparticles or drug are fluorescently labeled.
-
-
Cytotoxicity Assay:
-
After the incubation period, assess cell viability using a standard method like the MTT or PrestoBlue assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for the free drug and the drug-loaded nanoparticles to compare their cytotoxic efficacy.
-
Figure 3: Cellular uptake and cytotoxicity workflow.
Future Perspectives and Conclusion
This compound and other self-assembling dipeptides represent a promising frontier in drug delivery. Their inherent biocompatibility, biodegradability, and tunability make them attractive alternatives to conventional carriers.[1][2] However, significant research is still required to fully realize their clinical potential. Key areas for future investigation include:
-
Optimization of Drug Loading: Developing strategies to improve the loading capacity and encapsulation efficiency for a broader range of drugs.
-
In Vivo Efficacy and Biodistribution: Conducting comprehensive animal studies to evaluate the in vivo performance, pharmacokinetics, and toxicity of this compound based systems.
-
Scalable Manufacturing: Establishing robust and scalable methods for the production of dipeptide nanoparticles with consistent quality.
References
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Lopes, I., et al. (2021). Peptide-Based Drug Delivery Systems. PubMed. [Link]
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Gazit, E. (2023). Peptide Self-Assembled Nanocarriers for Cancer Drug Delivery. ACS Publications. [Link]
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Dadwal, A., et al. (2020). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI. [Link]
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Wang, C., et al. (2021). Self-Assembled Peptide Drug Delivery Systems. PubMed. [Link]
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Cunha, C., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. ACS Biomaterials Science & Engineering. [Link]
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Ibanescu, C., et al. (2021). Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. PMC. [Link]
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Li, J., et al. (2024). Recent progress in quantitative analysis of self‐assembled peptides. PMC. [Link]
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Wang, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. [Link]
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Sercombe, L., et al. (2015). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. PMC. [Link]
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Joliot, A., & Prochiantz, A. (2004). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. PMC. [Link]
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Ruseska, I., & Zimmer, A. (2023). Cellular uptake and trafficking of peptide-based drug delivery systems for miRNA. PubMed. [Link]
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Fredericks, S. J., et al. (2019). Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. PMC. [Link]
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Diversa Technologies. (2024). The Difference between Lipid Nanoparticles and Liposomes. Diversa Technologies. [Link]
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Adochite, C., et al. (2023). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. MDPI. [Link]
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Konnova, S. A., et al. (2022). Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles. MDPI. [Link]
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Zhang, Y., et al. (2023). Advances in Self-Assembled Peptides as Drug Carriers. MDPI. [Link]
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Martin, C., et al. (2020). Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes with Different Self-Assembling Properties. ACS Publications. [Link]
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Edis, Z., et al. (2019). Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles. Biomedical Research and Therapy. [Link]
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Sivagnanam, V., et al. (2022). Self-assembled dipeptide based fluorescent nanoparticles as a platform for developing cellular imaging probes and targeted drug delivery chaperones. ResearchGate. [Link]
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Leite, D. M., et al. (2018). Peptide Self-Assemblies for Drug Delivery. University of Portsmouth. [Link]
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Basak, S., et al. (2018). Anion-responsive self-assembled hydrogels of a phenylalanine–TREN conjugate allow sequential release of propranolol and doxorubicin. RSC Publishing. [Link]
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Selvarajan, V., et al. (2021). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. CORE. [Link]
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Paswan, S. K., & Saini, T. R. (2015). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]
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A Comparative Guide to the Biological Activity of L-Phe-L-Ser and its D-Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the stereochemistry of constituent amino acids is a critical determinant of biological function. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's stability, conformation, and interaction with biological targets. This guide provides a comparative analysis of the potential biological activities of the L-Phe-L-Ser dipeptide and its corresponding D-isomers: D-Phe-L-Ser, L-Phe-D-Ser, and D-Phe-D-Ser. While direct comparative experimental data for these specific dipeptides is limited in publicly available literature, this document synthesizes established principles of peptide stereochemistry and outlines experimental protocols to facilitate such investigations.
The Significance of Chirality in Peptide Function
Amino acids, with the exception of glycine, are chiral molecules existing as L- (levorotatory) and D- (dextrorotatory) enantiomers.[1] In nature, proteins and most biologically active peptides are composed exclusively of L-amino acids.[2] This homochirality is fundamental to the precise three-dimensional structures required for molecular recognition and biological activity. The introduction of D-amino acids into a peptide sequence can induce significant conformational changes and, crucially, can confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid peptide bonds.[3][4] This increased stability is a key driver for the exploration of D-amino acid-containing peptides in drug development.
Potential Biological Activities: A Comparative Outlook
Based on the known bioactivities of related peptides and the principles of stereochemistry, we can hypothesize the differential activities of the Phe-Ser stereoisomers across several domains.
Antimicrobial Activity
Peptides possessing both hydrophobic (Phenylalanine) and polar (Serine) residues are candidates for antimicrobial activity.[5] The mechanism often involves interaction with and disruption of the bacterial cell membrane.
-
L-Phe-L-Ser : This natural dipeptide would be susceptible to degradation by bacterial proteases, potentially limiting its antimicrobial efficacy.
-
D-Phe-L-Ser, L-Phe-D-Ser, and D-Phe-D-Ser : The presence of one or more D-amino acids would likely increase the peptide's stability in the presence of bacterial enzymes.[3] This enhanced persistence could lead to more potent or prolonged antimicrobial effects. The specific stereochemistry will influence the peptide's conformation and its ability to interact optimally with the bacterial membrane, meaning that some D-isomers may exhibit significantly higher activity than others.
Anticancer Activity
The potential for anticancer activity in short peptides is an area of active research. Proposed mechanisms include disruption of cancer cell membranes, which are often more negatively charged than those of healthy cells, or interference with intracellular processes.[6]
-
L-Phe-L-Ser : Similar to antimicrobial activity, susceptibility to proteolysis could be a limiting factor.
-
D-Isomers : Studies on other peptides have shown that the incorporation of D-amino acids, particularly D-phenylalanine, can enhance anticancer activity.[6] This is attributed not only to increased stability but also to potentially altered binding affinities for cellular targets. The differing spatial arrangements of the D-isomers would likely result in varied potencies against different cancer cell lines.
Neuroprotective Activity
Both L-phenylalanine and L-serine have been implicated in neuroprotective pathways.[7][8] Dipeptides composed of these amino acids could potentially modulate neuronal function.
-
L-Phe-L-Ser : May interact with endogenous receptors or transporters, but its effects could be transient due to metabolic breakdown.
-
D-Isomers : The presence of D-amino acids could lead to more sustained interactions with neurological targets. For instance, D-serine is a known co-agonist of the NMDA receptor, suggesting that peptides containing D-serine might have distinct neurological effects.[3] The increased stability of D-isomer containing dipeptides could be advantageous for achieving therapeutic concentrations in the central nervous system.
Quantitative Data Summary (Hypothetical)
| Dipeptide Isomer | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) | Neuroprotective Activity (EC50, µM) |
| L-Phe-L-Ser | >100 | >100 | 50 |
| D-Phe-L-Ser | 50 | 75 | 40 |
| L-Phe-D-Ser | 25 | 50 | 25 |
| D-Phe-D-Ser | 10 | 20 | 15 |
Note: MIC (Minimum Inhibitory Concentration), IC50 (Half-maximal Inhibitory Concentration), EC50 (Half-maximal Effective Concentration). Lower values indicate higher potency. These hypothetical values are based on the principle that increased stability due to D-amino acids would lead to enhanced biological activity.
Experimental Protocols
To empirically determine and compare the biological activities of the this compound stereoisomers, the following standard assays are recommended.
Synthesis of this compound Dipeptide Stereoisomers
The synthesis of the four stereoisomers can be achieved using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9]
Caption: Solid-Phase Synthesis of this compound Dipeptides.
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of a substance that prevents visible growth of a microorganism.[10]
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of each dipeptide isomer in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria without dipeptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the dipeptide at which no visible bacterial growth is observed.
Anticancer Activity Assay: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the dipeptide isomers and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.[12]
Caption: Workflow for MTT Cell Viability Assay.
In Vitro Neuroprotection Assay
This assay evaluates the ability of the dipeptides to protect neuronal cells from a toxic insult, such as glutamate-induced excitotoxicity or oxidative stress.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treatment: Pre-incubate the cells with different concentrations of the dipeptide isomers for a defined period (e.g., 1-2 hours).
-
Induce Toxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide).
-
Incubation: Incubate for a further 24 hours.
-
Assess Viability: Determine cell viability using an appropriate method, such as the MTT assay or a lactate dehydrogenase (LDH) release assay.
-
EC50 Calculation: The EC50, the concentration providing 50% of the maximum neuroprotective effect, is determined from the dose-response curve.[14]
Conclusion
The stereochemical composition of the this compound dipeptide is predicted to be a major determinant of its biological activity. The incorporation of D-amino acids is likely to enhance stability against enzymatic degradation, potentially leading to increased antimicrobial, anticancer, and neuroprotective effects. However, the precise impact of each stereoisomer will depend on its specific three-dimensional conformation and its interaction with biological targets. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of the biological activities of L-Phe-L-Ser and its D-isomers, paving the way for the rational design of novel dipeptide-based therapeutic agents.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Phe-Ser
The Imperative of Purity in Synthetic Peptides
Synthetic peptides are seldom 100% pure. The process of solid-phase peptide synthesis (SPPS), while highly optimized, can introduce a variety of impurities.[3][4] For a simple dipeptide like Phe-Ser, these can include:
-
Deletion sequences: Failure to couple the serine residue, resulting in residual phenylalanine.
-
Incompletely deprotected peptides: Lingering protecting groups on the amino or carboxyl termini, or on the serine side chain.
-
Side-chain modifications: Undesired reactions involving the hydroxyl group of serine.[5]
-
Racemization: Conversion of L-amino acids to their D-isomers, which can significantly impact biological activity.[3][6]
-
Residual solvents and reagents: Trifluoroacetic acid (TFA) and other chemicals used in synthesis and purification can remain in the final product.[3][7]
The acceptable level of purity is dictated by the intended application. Early-stage screening assays may tolerate lower purity (>85%), while in vivo studies and drug development demand much higher standards (>95% or even >98%).[1]
A Comparative Analysis of Core Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment of synthetic this compound. No single technique can reveal all potential impurities. The three pillars of peptide purity analysis are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Weaknesses | Primary Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[8] | Gold standard for purity quantification; high resolution and reproducibility.[9][10] | Co-elution of impurities with similar hydrophobicity is possible; does not provide mass information. | Quantifying the percentage of pure this compound and detecting hydrophobic impurities. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio.[11] | Confirms the molecular weight of the target peptide; highly sensitive for identifying impurities with different masses.[12][13] | Does not quantify purity accurately on its own; may not distinguish isomers. | Confirming the identity of the main peak as this compound and identifying deletion or modified sequences. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[14][15] | Provides unambiguous structural elucidation and can identify and quantify impurities, including isomers.[16] | Lower sensitivity compared to HPLC and MS; requires higher sample concentrations.[17] | Definitive structural confirmation of this compound and characterization of unknown impurities. |
The Central Role of RP-HPLC in Quantifying Purity
For routine purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse.[2][12][18] The separation of this compound from its impurities is based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[9]
Experimental Protocol: RP-HPLC Purity Assessment of this compound
1. System Preparation:
- HPLC System: A binary pump system with a UV detector is required.[9]
- Column: A C18 column with a particle size of 3-5 µm is a good starting point.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
2. Sample Preparation:
- Accurately weigh approximately 1 mg of synthetic this compound.
- Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulates.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while the phenylalanine residue provides absorbance at 280 nm.[18][19]
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a standard starting point for method development.
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
- Any peak other than the main peak represents an impurity.
Orthogonal Verification with Mass Spectrometry and NMR
While HPLC provides a quantitative measure of purity, it does not confirm the identity of the peaks. This is where the orthogonal techniques of Mass Spectrometry and NMR are indispensable.
Mass Spectrometry: Confirming Identity
Mass spectrometry is a powerful tool for confirming that the main peak observed in the HPLC chromatogram is indeed this compound and for identifying the nature of impurities.[12]
Workflow:
-
LC-MS Analysis: Couple the HPLC system to a mass spectrometer.[12]
-
Molecular Weight Confirmation: The mass spectrum of the main peak should show a molecular ion corresponding to the calculated mass of this compound.
-
Impurity Identification: Analyze the mass spectra of the minor peaks to identify potential impurities such as deletion sequences (mass of Phe) or incompletely deprotected products.
NMR Spectroscopy: Unambiguous Structural Elucidation
For an unequivocal confirmation of the this compound structure and the definitive identification of complex impurities, especially isomers, NMR spectroscopy is the ultimate tool.[14][20]
Key NMR Experiments:
-
1D ¹H NMR: Provides a fingerprint of the molecule and can reveal the presence of major impurities.
-
2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to assign the spin systems of the phenylalanine and serine residues.
-
2D TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, confirming the amino acid identities.[14]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the three-dimensional structure.[21]
A Validated Workflow for Comprehensive Purity Assessment
A self-validating system for assessing the purity of synthetic this compound should follow a logical progression from quantitative analysis to identity confirmation and structural elucidation.
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A Senior Application Scientist's Guide to Benchmarking Phe-Ser Performance in Specific Assays
For researchers and drug development professionals, the nuanced bioactivity of small molecules like the dipeptide Phenylalanyl-serine (Phe-Ser) presents both an opportunity and a challenge. While its constituent amino acids, Phenylalanine and Serine, are well-characterized, the specific functional role of the dipeptide itself remains an area of active investigation. This guide provides a framework for benchmarking the performance of this compound in key in vitro assays, offering insights into its quantification, potential enzymatic activity, and cellular effects. We will explore the causal logic behind experimental choices and provide detailed protocols to ensure self-validating and reproducible results.
Introduction to this compound: Biochemical Properties and Potential Significance
This compound is a dipeptide composed of L-Phenylalanine and L-Serine linked by a peptide bond.[1] Phenylalanine, an aromatic amino acid, contributes to the hydrophobic character of the molecule, while Serine, a polar amino acid with a hydroxyl group, imparts hydrophilicity.[2][3] This amphipathic nature may influence its interaction with cellular membranes and enzymes. While extensive research has focused on larger peptides and proteins in cancer and neuroscience, the specific roles of dipeptides like this compound are an emerging field of interest.[4][5] Recent studies on other dipeptides, such as Ser-His, have revealed surprising catalytic activities, suggesting that this compound may also possess unexplored biological functions.[6]
This guide will focus on three key areas of investigation for this compound:
-
Accurate Quantification: Establishing a reliable method to measure this compound concentration is fundamental for any subsequent functional study.
-
Screening for Enzymatic Activity: Investigating the potential for this compound to act as a catalyst, for instance, in hydrolytic reactions.
-
Assessing Cellular Permeability and Signaling Effects: Determining if this compound can enter cells and modulate intracellular pathways.
Part 1: Quantitative Analysis of this compound
Accurate quantification of peptides is crucial for dose-response studies and understanding their mechanism of action.[7] Here, we compare three common methods for peptide quantification.
Comparison of Quantitative Assays
| Assay Type | Principle | Advantages | Disadvantages | Recommended Use Case for this compound |
| Colorimetric (e.g., Pierce Quantitative Colorimetric Peptide Assay) | Copper reduction by peptide bonds, followed by chelation to produce a colored product.[8] | Simple, inexpensive, high-throughput. | Lower sensitivity, potential interference from other molecules, not specific to this compound.[9] | Rapid estimation of total peptide concentration in purified samples. |
| Fluorescent (e.g., using a fluorescent dye that binds peptides) | Increased fluorescence of a dye upon binding to peptides.[10] | Higher sensitivity than colorimetric assays. | Can be non-specific, fluorescence may be influenced by the peptide's amino acid composition. | Measuring this compound in samples with low expected concentrations. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification.[11][12] | Highly specific and sensitive, can distinguish between isomeric peptides (e.g., this compound vs. Ser-Phe). | Requires specialized equipment and expertise, more complex sample preparation.[13] | Gold standard for accurate and specific quantification of this compound in complex biological matrices. |
Detailed Protocol: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the sensitive and specific quantification of this compound in a biological sample, such as cell culture media or plasma.
Rationale: The combination of liquid chromatography (LC) for separation and tandem mass spectrometry (MS/MS) for detection provides the highest level of specificity and sensitivity for quantifying small molecules like dipeptides in complex mixtures.[11]
Experimental Workflow:
Caption: Workflow for LC-MS/MS quantification of this compound.
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of a this compound standard in the same matrix as the samples to be analyzed.
-
Sample Preparation:
-
To 100 µL of sample (or standard), add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Perform mass spectrometric analysis in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for this compound.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Part 2: Functional Characterization of this compound
Beyond simple quantification, understanding the functional role of this compound is paramount. Here, we propose assays to investigate its potential enzymatic activity and cellular effects.
Assay 1: Screening for Proteolytic Activity
Rationale: The discovery of hydrolytic activity in the Ser-His dipeptide suggests that other short peptides may possess catalytic functions.[6] This assay aims to screen for potential protease-like activity of this compound using a generic fluorogenic substrate. For comparison, we will benchmark its activity against Ser-His (a known active dipeptide) and Gly-Gly (an expectedly inactive dipeptide).
Experimental Workflow:
Caption: Workflow for assessing the cell penetration of this compound.
Step-by-Step Methodology:
-
Peptide Labeling: Synthesize or procure this compound and Gly-Ser labeled with a fluorescent dye (e.g., FITC).
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or HEK293) in a glass-bottom 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with varying concentrations of FITC-Phe-Ser and FITC-Gly-Ser for a specific duration (e.g., 1-4 hours).
-
Include an untreated control.
-
-
Imaging:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software to quantify the mean fluorescence intensity per cell.
-
Compare the intracellular fluorescence of cells treated with FITC-Phe-Ser to those treated with FITC-Gly-Ser.
-
Expected Outcome: Higher intracellular fluorescence in cells treated with FITC-Phe-Ser compared to FITC-Gly-Ser would indicate more efficient cell penetration, likely due to the hydrophobic nature of Phenylalanine.
Part 3: Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the dipeptide this compound. By employing a multi-assay approach encompassing quantification, enzymatic activity screening, and cell-based functional analysis, researchers can begin to unravel its biological significance. The comparative nature of the proposed experiments, benchmarking this compound against relevant positive and negative controls, is critical for interpreting the data with confidence.
Future investigations could expand upon these initial findings. For instance, if this compound demonstrates proteolytic activity, substrate specificity studies would be the next logical step. If it efficiently enters cells, its effect on specific signaling pathways, such as those involving kinases, could be explored using techniques like Western blotting or reporter gene assays. The systematic application of these well-controlled assays will be instrumental in elucidating the role of this simple yet potentially powerful dipeptide in cellular physiology and disease.
References
-
ACS Omega. (2019). Phe–Phe Di-Peptide Nanostructure Self-Assembling Modulated by Luminescent Additives. [Link]
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Adler, M. et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. [Link]
-
Aguilera, T. A. et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. [Link]
-
Biondi, L. et al. (2024). Peptidyl Activity-Based Probes for Imaging Serine Proteases. [Link]
-
Khan Academy. (n.d.). Amino acid structure and classifications. [Link]
-
Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]
-
SciSpace. (n.d.). Biological Functions of Antioxidant Dipeptides. [Link]
-
Routzahn, K. M. et al. (2024). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. [Link]
-
Bailey, T. L. et al. (2017). Investigation of the Sequence and Length Dependence for Cell-Penetrating Prenylated Peptides. [Link]
-
Heidenreich, G. et al. (2024). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. [Link]
-
Kim, J. et al. (2024). Protein and Peptide in Cancer Research: From Biomarker to Biotherapeutics. [Link]
-
Wang, J. et al. (2016). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. [Link]
-
MDPI. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. [Link]
-
Ardjomand-Woelkart, K. et al. (2014). (PDF) Development and validation of a LC-MS/MS method based on a new 96-well Hybrid-SPE™-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma. [Link]
-
Langel, Ü. (2022). Studies of cell-penetrating peptides by biophysical methods. [Link]
-
ResearchGate. (2014). The Colorimetric Detection And Quantitation Of Total Protein. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Thermo Fisher Scientific. (2016). How the Pierce Quantitative Colorimetric Peptide Assay helps to improve TMT multiplexing results. [Link]
-
Redko, B. et al. (2018). Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery. [Link]
-
MDPI. (2023). Comprehensive Review of Biological Functions and Therapeutic Potential of Perilla Seed Meal Proteins and Peptides. [Link]
-
Iannuzzi, C. et al. (2023). A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. [Link]
-
Agilent. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Spectroscopy Online. (2025). New Insight into Brain Peptide Dynamics Unlocked by Advanced Spectroscopy. [Link]
-
Zhang, C. et al. (2020). Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. [Link]
-
JACS. (2017). Fluorescence Monitoring of Peptide Transport Pathways into Large and Giant Vesicles by Supramolecular Host–Dye Reporter Pairs. [Link]
-
ResearchGate. (n.d.). The reaction mechanism and activity difference analysis of Ser/His.... [Link]
-
Stevenson, L. et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
Kim, H. J. et al. (2024). Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review. [Link]
-
BioHippo. (n.d.). Peptide Assay Kit. [Link]
-
ResearchGate. (2007). Discovery and Neurochemical Screening of Peptides in Brain Extracellular Fluid by Chemical Analysis of in Vivo Microdialysis Samples. [Link]
-
Rajavenkatesh, K. et al. (2020). Design and synthesis of a novel peptide for selective detection of cancer cells. [Link]
-
Waters. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. [Link]
-
ResearchGate. (n.d.). Is there any short fluorescent peptide sequence which can be synthesized by SPPS?. [Link]
-
ACS Publications. (2015). Fast and Sensitive Total Protein and Peptide Assays for Proteomic Analysis. [Link]
-
ACS Publications. (2022). Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. [Link]
-
PubMed. (2017). Evolutionary relationships between seryl-histidine dipeptide and modern serine proteases from the analysis based on mass spectrometry and bioinformatics. [Link]
-
PubMed. (2000). Structure-activity relationships of nociceptin and related peptides: comparison with dynorphin A. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Phe-Ser in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents like the dipeptide Phenylalanyl-serine (Phe-Ser) are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. While specific toxicological data for every peptide may not always be readily available, a cautious and informed approach to waste management is a cornerstone of good laboratory practice. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for peptide and chemical waste.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Skin and Eye Contact: May cause skin and eye irritation.[1]
Before beginning any work that will generate this compound waste, a thorough risk assessment should be conducted. This assessment should consider the quantities being used, the potential for aerosolization, and the specific procedures being performed.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment is mandatory.
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from potential splashes of solutions containing this compound.[2] |
| Lab Coat | Standard, buttoned lab coat. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A dust respirator may be necessary when handling the solid form to avoid inhalation.[1] | To minimize the risk of inhaling airborne peptide particles. |
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of peptides is to never discard them down the drain or in the regular solid waste.[3][4] All waste containing this compound must be collected and disposed of as chemical waste through your institution's Environmental Health and Safety (EH&S) department.[4]
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Liquid waste includes any solutions containing this compound, such as stock solutions, unused experimental solutions, and contaminated buffers.
-
Chemical Inactivation (Recommended): To denature the peptide and reduce its biological activity, a chemical inactivation step is advised.
-
Inactivation Reagents: A 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH) are effective choices.
-
Procedure: In a designated chemical fume hood, carefully add the liquid this compound waste to the inactivation solution. A general guideline is to use a 1:10 ratio of peptide waste to inactivation solution.
-
Contact Time: Allow the mixture to react for at least 30-60 minutes to ensure complete inactivation.
-
-
Neutralization: If a strong acid or base was used for inactivation, the resulting solution should be neutralized to a pH between 5.5 and 9.0.
-
Collection: Pour the inactivated (and neutralized) solution into a designated, leak-proof hazardous waste container.[5] The container must be made of a compatible material (e.g., high-density polyethylene) and must be clearly labeled with "Hazardous Waste" and the chemical contents, including "inactivated Phenylalanyl-serine."
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
Solid waste includes any items that have come into contact with this compound, such as:
-
Empty vials or containers
-
Contaminated pipette tips
-
Used gloves, weigh boats, and absorbent paper
-
Contaminated personal protective equipment
-
Segregation: Collect all solid waste contaminated with this compound separately from non-hazardous trash.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[4] This is typically a plastic bag or a lined cardboard box specifically for solid chemical waste. The label should clearly indicate "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with Phenylalanyl-serine").
-
Storage: Store the sealed solid waste container in the designated satellite accumulation area alongside the liquid waste for pickup by EH&S.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.
-
Cleanup:
-
For solid spills: Carefully sweep up the material and place it in a sealed container for disposal as hazardous waste.
-
For liquid spills: Use an appropriate absorbent material to soak up the spill. Place the used absorbent material into a sealed container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
First Aid:
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water.[1]
-
Seek medical attention if irritation or other symptoms develop.
-
Regulatory Compliance
All laboratory waste disposal is governed by local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] It is imperative to follow your institution's Chemical Hygiene Plan, which is designed to be in compliance with these regulations.[6] Never assume a substance is non-hazardous. When in doubt, treat the waste as hazardous and consult with your institution's EH&S department.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Ser(Fmoc-Phe)-OH. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Maxpeps. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. epa.gov [epa.gov]
Comprehensive Guide to Personal Protective Equipment for Handling Phe-Ser (L-Phenylalanyl-L-serine)
A Senior Application Scientist's Procedural Handbook for Ensuring Laboratory Safety and Operational Integrity
In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount, not only for the integrity of our research but, more critically, for the safety of the professionals at the bench. This guide provides an in-depth, procedural framework for the safe handling of Phe-Ser (L-Phenylalanyl-L-serine), with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our philosophy extends beyond mere compliance; we aim to cultivate a culture of safety that is both intuitive and scientifically grounded.
The Cornerstone of Safety: A Proactive Risk Assessment
Before any procedure involving this compound, a thorough risk assessment is mandatory.[6][8] This initial step is crucial for understanding the potential routes of exposure and determining the appropriate level of containment and protection. The primary risks associated with handling this compound, particularly in its powdered form, are inhalation of airborne particles and dermal contact.[4][5]
Key Considerations for Your Risk Assessment:
-
Scale of the experiment: Are you working with milligrams or kilograms?
-
Physical form: Are you handling a fine powder or a solution?
-
Procedure: Will the procedure generate dust (e.g., weighing, transferring powder) or aerosols (e.g., vortexing, sonicating)?[5]
-
Environment: Will the work be conducted on an open bench, in a fume hood, or in a glove box?
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is a direct outcome of your risk assessment. The following table provides a clear, at-a-glance guide to the minimum PPE requirements for various tasks involving this compound.
| Task | Minimum PPE Requirement | Rationale |
| Weighing and Transferring Powdered this compound | Nitrile gloves, safety glasses with side shields, lab coat, and use of a chemical fume hood or ventilated balance enclosure.[6][7] | To prevent inhalation of fine powders and to protect eyes and skin from accidental contact.[5] A ventilated enclosure is critical to contain airborne particles. |
| Preparing Solutions of this compound | Nitrile gloves, safety glasses with side shields, and a lab coat. | Reduces the risk of splashes and direct skin contact with the dissolved compound. Once in solution, the risk of inhalation is significantly decreased.[5] |
| Handling Solutions of this compound (e.g., cell culture, assays) | Nitrile gloves, safety glasses, and a lab coat. | Standard laboratory practice to prevent contamination of the experiment and protect the researcher from accidental exposure. |
| Large-Scale Operations | Double-gloving (nitrile), chemical splash goggles, a lab coat, and respiratory protection (e.g., N95 respirator) may be necessary based on the risk assessment. | Increased quantities heighten the risk of significant exposure. Respiratory protection should be considered if engineering controls are insufficient to control dust. |
A Step-by-Step Guide to PPE Usage
Correctly donning, using, and doffing PPE is as crucial as its selection.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Your first line of defense. Ensure it is fully buttoned.[7]
-
Eye Protection: Don safety glasses or goggles.[7]
-
Gloves: Select nitrile gloves of the appropriate size.[7] Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves.[8]
In-Use Best Practices
-
Glove Integrity: Change gloves immediately if they become contaminated or torn.[7]
-
Avoid Cross-Contamination: Never touch personal items (e.g., phones, pens, door handles) with gloved hands.
-
Hand Hygiene: Always wash your hands thoroughly after removing gloves.[9]
Doffing PPE: A Controlled Process to Prevent Contamination
-
Gloves: Remove gloves first, turning them inside out to trap any contaminants.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove your eye protection last.
-
Hand Washing: Wash your hands immediately and thoroughly with soap and water.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Engineering Controls: Your Primary Barrier
Whenever possible, use engineering controls to minimize exposure. For handling powdered this compound, a chemical fume hood or a ventilated balance enclosure is essential.[6][7]
Spill Response
In the event of a spill, alert your colleagues and evacuate the immediate area if necessary. For a small spill of powdered this compound, use a wet cleaning method or a HEPA-filtered vacuum to avoid generating dust.[5] Do not dry sweep.[10] All materials used for cleanup should be disposed of as hazardous waste.[11]
Disposal Plan: A Commitment to Environmental and Personal Safety
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's environmental health and safety (EHS) office.[11]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including weigh boats, pipette tips, and gloves, must be collected in a designated, clearly labeled hazardous waste container.[12][13]
-
Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container.[12][13]
-
Never dispose of chemical waste down the drain or in the regular trash. [6][11]
Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[12][13]
-
Keep waste containers securely closed except when adding waste.[11][13]
-
Store waste in a designated satellite accumulation area within the laboratory.[13]
Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste.[11][13]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion: Fostering a Culture of Safety
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. The principles of risk assessment, proper PPE selection and use, and diligent waste management are the cornerstones of responsible scientific practice. Let this guide serve as your trusted resource for the safe and effective handling of this compound and other novel compounds in your research endeavors.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
MSDS - Safety Data Sheet: Boc-Ser(Fmoc-Phe)-OH. AAPPTec, LLC. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. Stanford University. [Link]
-
Safety Data Sheets for hazardous chemicals. GSA. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide Sciences. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
Safety Data Sheet: L-Serine. Carl ROTH. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania - EHRS. [Link]
-
In-Laboratory Treatment of Chemical Waste. The University of British Columbia - Safety & Risk Services. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
SAFETY DATA SHEET: Gly-Thr-Trp-Tyr. Peptide Institute, Inc. [Link]
-
SAFETY DATA SHEET 93957-Phenylalanine-l. Guinama. [Link]
-
Retatrutide (LY3437943), 99.4% purity peptide. NovoPro Bioscience Inc. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington - Environmental Health and Safety. [Link]
-
SDS. 3M. [Link]
-
Safety Data Sheets – SDS. H&H Fire and Security. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
